Ethyl 3-(aminomethyl)benzoate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 3-(aminomethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9-5-3-4-8(6-9)7-11;/h3-6H,2,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJPKKXXARXXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91843-34-4 | |
| Record name | ethyl 3-(aminomethyl)benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Weight and Characterization of Ethyl 3-(aminomethyl)benzoate Hydrochloride
This guide provides a comprehensive technical overview of Ethyl 3-(aminomethyl)benzoate hydrochloride, centered on the foundational property of its molecular weight. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple statement of value to explore the theoretical calculation, experimental verification, and critical importance of this parameter in a scientific setting.
Introduction to this compound
This compound is a chemical compound often utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a primary amine, an ethyl ester, and a benzene ring, makes it a versatile intermediate. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for reaction chemistry and handling. Accurate knowledge of its molecular weight is paramount for stoichiometric calculations, preparation of standard solutions, and analytical characterization.
Core Physicochemical Properties
A compound's identity and behavior are defined by its physicochemical properties. For this compound, these key identifiers are summarized below. The molecular weight, in particular, is a cornerstone for all quantitative work.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 91843-34-4 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight (MW) | 215.68 g/mol | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| Free Base Form (CAS) | 115868-92-3 | [3] |
| Free Base MW | 179.22 g/mol | [3] |
The Foundational Role of Molecular Weight in Research
While seemingly a basic parameter, molecular weight (or more accurately, molar mass in a laboratory context) is a critical piece of data that underpins the reliability and reproducibility of scientific work.[4]
-
Stoichiometry: In chemical synthesis, reactants are combined in specific molar ratios. Using an incorrect molecular weight leads to improper stoichiometry, resulting in lower yields, incomplete reactions, and the formation of impurities.
-
Solution Preparation: The preparation of solutions with precise concentrations (e.g., molarity) is fundamental to nearly all analytical and biological assays. The molarity calculation directly depends on the molecular weight of the solute.[5]
-
Analytical Science: Techniques like mass spectrometry measure a mass-to-charge ratio. An accurate theoretical molecular weight is essential for interpreting the resulting spectra and confirming the identity of the analyte.[6]
-
Regulatory Compliance: In pharmaceutical development, the precise characterization of a compound, including its molecular weight, is a non-negotiable requirement for regulatory submissions to bodies like the FDA.
Theoretical Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula.[7] The calculation is a straightforward but critical exercise in ensuring the correct chemical entity is being considered.
The molecular formula for this compound is C₁₀H₁₄ClNO₂.
Calculation Breakdown:
-
Carbon (C): 10 atoms × 12.011 u = 120.110 u
-
Hydrogen (H): 14 atoms × 1.008 u = 14.112 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Total Molecular Weight = 120.110 + 14.112 + 35.453 + 14.007 + 31.998 = 215.68 u
For laboratory purposes, this is expressed as a molar mass of 215.68 g/mol .[5]
Caption: Atomic composition and contribution to the total molecular weight.
Experimental Verification by Mass Spectrometry
While theoretical calculation is essential, experimental verification is the cornerstone of analytical chemistry. High-Resolution Mass Spectrometry (HRMS), typically coupled with Liquid Chromatography (LC-MS), is the gold standard for confirming the molecular weight of small molecules.[8]
The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft ionization" method, meaning it imparts minimal energy to the analyte, which keeps the molecule intact and prevents fragmentation.[9] This is ideal for observing the molecular ion and confirming the molecular weight.[10]
Self-Validating LC-MS Protocol for MW Verification
This protocol is designed to be self-validating by including system suitability checks and data interpretation steps that confirm the instrument is performing correctly and the data is reliable.
1. System Preparation & Suitability:
- Objective: Ensure the LC-MS system is calibrated and performing optimally.
- Step 1: Prepare a standard solution of a known compound with a molecular weight near the analyte (e.g., Benzocaine hydrochloride, MW 201.65 g/mol ).[11]
- Step 2: Infuse the standard solution directly into the mass spectrometer.
- Step 3: Verify that the observed mass-to-charge ratio (m/z) is within the instrument's specified mass accuracy tolerance (e.g., < 5 ppm). This confirms the mass analyzer's calibration.
2. Sample Preparation:
- Objective: Prepare the this compound sample for analysis.
- Step 1: Accurately weigh ~1 mg of the compound.
- Step 2: Dissolve in a suitable solvent (e.g., Methanol/Water 50:50) to create a stock solution of 1 mg/mL.
- Step 3: Perform a serial dilution to a final concentration of ~1 µg/mL. High concentrations can cause ion suppression and detector saturation.
3. LC-MS Analysis:
- Objective: Separate the analyte from potential impurities and acquire its mass spectrum.
- Step 1: Inject the diluted sample into the LC-MS system.
- Step 2: Use a C18 reversed-phase column for chromatographic separation.
- Step 3: Operate the ESI source in positive ion mode. The primary amine on the analyte is readily protonated, forming a positive ion.
- Step 4: Acquire data over a relevant m/z range (e.g., 100-500 m/z).
4. Data Interpretation & Verification:
Objective: Analyze the mass spectrum to confirm the molecular weight.
Step 1: Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
Step 2: Identify the primary ion. For this molecule, the expected ion is the protonated free base, [M+H]⁺. The free base has a MW of 179.22 g/mol , so the expected m/z will be ~180.23. The hydrochloride salt dissociates in solution.
Step 3: Check for the characteristic isotopic pattern of chlorine. Although the HCl is lost, if any adducts with chlorine were to form, the presence of two peaks separated by ~2 m/z units with an intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl) would be a key identifier.
Step 4: Calculate the mass error between the observed m/z and the theoretical exact mass of the [M+H]⁺ ion. A mass error below 5 ppm provides high confidence in the elemental composition.
Caption: Experimental workflow for molecular weight verification via LC-MS.
Conclusion
The molecular weight of this compound, 215.68 g/mol , is a fundamental constant derived from its molecular formula, C₁₀H₁₄ClNO₂. This theoretical value serves as the basis for all quantitative laboratory work. However, following the principles of scientific integrity, this value must be experimentally verified. The use of robust, self-validating analytical methods like high-resolution LC-MS provides the necessary confidence in a compound's identity and purity, ensuring the reliability and accuracy of research and development outcomes.
References
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical Proteomics, 1(1), 1-2. [Link]
-
Chemistry LibreTexts. 2.2: Molecular Weight Determination. (2022, August 28). [Link]
-
ATA Scientific. Methods of Measuring Molecular Shape, Weight and Size. (2019, August 12). [Link]
-
The Organic Chemistry Tutor. How To Calculate The Molar Mass of a Compound - Quick & Easy!. (2017, August 8). YouTube. [Link]
-
Pratt, K. F. (2002). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. [Link]
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Rols, S., Viel, S., & Le Guennec, A. (2017). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Magnetic Resonance in Chemistry, 55(10), 899-905. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
Nitschke, J. R., & Belcher, L. J. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(1), 23-38. [Link]
-
RQM+. Molecular Weight Analysis: How to Measure MW?. (2013, November 22). [Link]
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Fiveable. Methods for determining molecular weight. [Link]
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Chemsrc. Benzocaine hydrochloride | CAS#:23239-88-5. [Link]
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Khan Academy. Worked example: Calculating Molecular weight. [Link]
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- 4. selleckchem.com [selleckchem.com]
- 5. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
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Technical Guide: Scalable Synthesis of Ethyl 3-(aminomethyl)benzoate Hydrochloride
This technical guide details the synthesis of Ethyl 3-(aminomethyl)benzoate hydrochloride , a critical intermediate often used as a linker in drug discovery and as a building block for protease inhibitors.
The guide prioritizes the direct esterification of 3-(aminomethyl)benzoic acid using thionyl chloride and ethanol. This route is selected for its operational simplicity, high atom economy, and the direct isolation of the target hydrochloride salt without requiring a separate acidification step.
Executive Summary
-
Target Compound: this compound
-
CAS Number: 91843-34-4 (HCl salt) / 17293-55-9 (Free base)
-
Molecular Formula: C₁₀H₁₄ClNO₂
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Molecular Weight: 215.68 g/mol
-
Primary Application: Bifunctional linker for peptidomimetics; synthetic intermediate for serine protease inhibitors.
-
Selected Pathway: Fisher Esterification mediated by Thionyl Chloride (SOCl₂).
Retrosynthetic Analysis & Strategy
The synthesis is best approached via the activation of the carboxylic acid functionality of 3-(aminomethyl)benzoic acid . Unlike 3-aminobenzoic acid derivatives (anilines), the 3-aminomethyl group is a benzylamine, which is more basic and nucleophilic.
To prevent self-polymerization (amide formation between the amine and the activated carboxylate), the reaction is conducted in a vast excess of ethanol under acidic conditions. This ensures the amine remains protonated (ammonium form), deactivating it as a nucleophile while the carboxyl group undergoes esterification.
Pathway Logic
-
Protonation: The amino group is protonated to form the ammonium salt, preventing intermolecular amide coupling.
-
Activation: Thionyl chloride reacts with ethanol to generate anhydrous HCl and diethyl sulfite/ethyl chlorosulfite, or reacts directly with the carboxylic acid to form the acid chloride in situ.
-
Esterification: The activated carboxyl species reacts with ethanol to form the ethyl ester.
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Salt Formation: The product crystallizes directly as the stable hydrochloride salt upon cooling or solvent reduction.
Figure 1: Retrosynthetic disconnection showing the direct conversion of the amino acid to the ester hydrochloride.
Detailed Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| 3-(Aminomethyl)benzoic acid | 151.16 | 1.0 | 15.1 g (100 mmol) | Substrate |
| Thionyl Chloride (SOCl₂) | 118.97 | 3.0 | 21.8 mL (300 mmol) | Activating Agent |
| Absolute Ethanol | 46.07 | Excess | 150 mL | Solvent/Reactant |
| Diethyl Ether | 74.12 | N/A | ~100 mL | Precipitant (Workup) |
Step-by-Step Methodology
Phase 1: Activation (Exothermic)
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (topped with a CaCl₂ drying tube or N₂ line), and a pressure-equalizing addition funnel.
-
Solvent Charge: Charge the flask with 150 mL of absolute ethanol . Cool the solvent to 0°C using an ice/water bath.
-
Reagent Addition: Transfer 21.8 mL of Thionyl Chloride to the addition funnel. Add it dropwise to the cold ethanol over 30 minutes.
-
Critical Control: Maintain temperature <10°C. The reaction of SOCl₂ with ethanol is highly exothermic and releases SO₂/HCl gases. Ensure the fume hood is active.
-
-
Substrate Addition: Once the addition is complete, remove the ice bath and allow the solution to stir for 10 minutes. Add 15.1 g of 3-(aminomethyl)benzoic acid in portions as a solid. The solid may not dissolve immediately.
Phase 2: Reaction (Reflux)
-
Heating: Heat the reaction mixture to a gentle reflux (~78°C internal temperature).
-
Monitoring: Reflux for 12–16 hours . The suspension should clarify as the starting material is consumed and the ester forms.
-
Validation: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting acid will remain at the baseline; the ester will have an R_f ~ 0.4–0.6.
-
Note: Since the amine is protonated, the spot may trail unless a drop of ammonia/triethylamine is added to the TLC sample vial to free the base before spotting.
-
Phase 3: Isolation & Purification[2]
-
Concentration: Cool the mixture to room temperature. Concentrate the solution under reduced pressure (Rotavap) to approximately 20% of its original volume (~30 mL).
-
Precipitation: Slowly add 100 mL of cold diethyl ether to the concentrated residue while stirring vigorously. The product, this compound, will precipitate as a white to off-white solid.
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with two 30 mL portions of cold ether to remove excess acidity and unreacted reagents.
-
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
Expected Results
-
Yield: 85–95% (approx. 18.3–20.5 g)
-
Appearance: White crystalline powder.
-
Melting Point: 177–179°C (Literature value for methyl analog is similar; ethyl ester may vary slightly).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, highlighting critical isolation steps.
Analytical Characterization
To validate the integrity of the synthesized compound, the following data points must be confirmed:
| Method | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 1.32 (t, 3H) | Methyl group of ethyl ester. |
| δ 4.10 (q, 2H) | Methylene group of ethyl ester (-OCH₂-). | |
| δ 4.33 (q, 2H) | Benzylic methylene (-CH₂-NH₃⁺). | |
| δ 8.5–8.8 (br s, 3H) | Ammonium protons (-NH₃⁺). | |
| δ 7.5–8.1 (m, 4H) | Aromatic protons. | |
| IR Spectroscopy | 1715–1725 cm⁻¹ | Strong C=O stretch (Ester). |
| 2800–3000 cm⁻¹ | Broad N-H stretch (Ammonium salt). |
Safety & Troubleshooting
-
Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a gas scrubber (NaOH trap) to neutralize evolved SO₂ and HCl gases.
-
Induction Period: If the solid does not precipitate upon ether addition, the solution may be too dilute. Concentrate further or scratch the glass surface to induce nucleation.
-
Alternative Reagents: If SOCl₂ is unavailable, concentrated Sulfuric Acid (H₂SO₄, 1.5 equiv) can be used. However, H₂SO₄ is harder to remove and may require neutralization with Na₂CO₃ followed by extraction, which yields the free base rather than the HCl salt. The SOCl₂ method is superior for obtaining the salt directly.
References
-
General Esterification of Amino Acids
-
Synthesis of Aminomethyl Benzoate Derivatives
- Title: Synthesis of methyl 3-cyanobenzoate by a green process (Precursor logic).
- Source: ResearchG
-
URL:[Link]
- Relevance: Discusses the stability and handling of the meta-substituted benzo
-
Compound Data (HCl Salt)
- Title: Methyl 3-(aminomethyl)
- Source: PubChem CID 2794825.
-
URL:[Link]
- Relevance: Provides physical property benchmarks (MP, solubility) for the methyl analog, which are highly predictive for the ethyl ester.
Sources
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- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 3-(aminomethyl)benzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule at the Crossroads of Two Potential Mechanisms
Ethyl 3-(aminomethyl)benzoate hydrochloride is a small organic molecule whose pharmacological identity is not yet defined in publicly accessible scientific literature. Its chemical architecture, featuring a benzoic acid ethyl ester backbone with an aminomethyl substituent at the meta position, places it at an intriguing intersection of two well-established pharmacological classes. This structural ambiguity necessitates a logical, hypothesis-driven approach to uncover its primary mechanism of action.
This guide, intended for drug discovery and development scientists, eschews a declarative stance. Instead, it serves as a strategic whitepaper outlining the scientific rationale and detailed experimental frameworks for investigating two primary, divergent hypotheses regarding the compound's biological activity.
Hypothesis 1: The compound functions as a local anesthetic by modulating voltage-gated sodium channels, a characteristic of many amino ester analogs.[1][2][3]
Hypothesis 2: The compound exhibits antifibrinolytic properties by inhibiting key serine proteases in the coagulation cascade, such as plasmin, a known activity of its core aminomethylbenzoic acid structure.[4]
The following sections will dissect each hypothesis, providing the theoretical underpinnings and actionable, detailed protocols for their validation. The overarching goal is to equip researchers with a comprehensive roadmap to systematically characterize this compound, thereby illuminating its potential therapeutic applications.
Hypothesis 1: Local Anesthetic Activity via Ion Channel Modulation
The archetypal structure for many local anesthetics comprises an aromatic ring linked via an ester or amide to a tertiary amine.[1] While this compound possesses a primary amine, its overall structure as an amino-ester derivative of benzoic acid warrants a thorough investigation into its potential as a voltage-gated sodium channel blocker.[3]
Causality and Rationale
Local anesthetics function by reversibly blocking the voltage-gated sodium channels in neuronal cell membranes.[3] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby halting the propagation of action potentials and resulting in a loss of sensation.[3] The amphiphilic nature of these molecules allows them to traverse the lipid bilayer and interact with the intracellular aspect of the sodium channel.[3] Given the structural similarities, it is plausible that this compound could engage with these channels in a similar manner.
Experimental Validation Workflow
To rigorously test this hypothesis, a multi-tiered approach is essential, progressing from in vitro channel activity to more integrated physiological models.
Caption: Experimental workflow for validating antifibrinolytic activity.
Detailed Experimental Protocols
1. In Vitro Chromogenic Plasmin Inhibition Assay
This assay directly measures the enzymatic activity of plasmin and its inhibition by the test compound.
-
Objective: To quantify the direct inhibitory effect of this compound on purified human plasmin.
-
Principle: Plasmin cleaves a chromogenic substrate (e.g., S-2251), releasing a colored product (p-nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm. An inhibitor will reduce the rate of pNA release. [5][6]* Methodology:
-
Prepare a reaction buffer (e.g., 0.05 M Tris-HCl, pH 7.4, containing 0.1 M NaCl).
-
In a 96-well microplate, add the reaction buffer, varying concentrations of this compound (e.g., 1 µM to 1 mM), and a fixed concentration of human plasmin.
-
Pre-incubate the plate at 37°C for 10-15 minutes. 4. Initiate the reaction by adding the chromogenic substrate S-2251.
-
Measure the absorbance at 405 nm kinetically for 10-20 minutes using a microplate reader. * Self-Validation: Use a known plasmin inhibitor like aprotinin or tranexamic acid as a positive control and a vehicle control. To assess specificity, run parallel assays with other serine proteases such as thrombin and trypsin.
-
2. Fibrin Clot Lysis Assay (Turbidimetric)
This assay provides a more physiologically relevant context by measuring the lysis of a fibrin clot formed in plasma. [7][8]
-
Objective: To determine if this compound can inhibit tissue plasminogen activator (tPA)-induced clot lysis in human plasma.
-
Methodology:
-
In a 96-well plate, add citrated human plasma, varying concentrations of the test compound, and tissue factor to initiate coagulation.
-
Add CaCl2 to start the clotting process.
-
Simultaneously, add tPA to initiate fibrinolysis. [8] 4. Monitor the change in optical density (e.g., at 405 nm) over time at 37°C. The curve will show an initial increase in turbidity as the clot forms, followed by a decrease as it lyses.
-
The primary endpoint is the time to 50% clot lysis.
-
-
Self-Validation: Include a positive control (tranexamic acid) and a negative control (vehicle) to define the assay window.
Data Presentation and Interpretation
| Compound | Plasmin Inhibition Ki (µM) | Time to 50% Clot Lysis (min) |
| Vehicle Control | - | 45 ± 5 |
| Ethyl 3-(aminomethyl)benzoate HCl (100 µM) | [To be determined] | [To be determined] |
| Tranexamic Acid (100 µM) | ~10 | 120 ± 15 |
-
Analysis: A significant increase in the time to 50% clot lysis in the presence of the compound would strongly support an antifibrinolytic mechanism of action. The Ki value from the enzymatic assay will quantify its potency as a plasmin inhibitor.
Structure-Activity Relationship (SAR) Considerations
The results of these investigations should be interpreted within the broader context of SAR for both local anesthetics and antifibrinolytic agents.
-
For Local Anesthetics: The potency is often influenced by the lipophilicity of the aromatic ring and the pKa of the amine group. [1][2]The meta-position of the aminomethyl group in the test compound is a key structural feature to consider, as substitutions at this position can decrease local anesthetic activity in some series.
-
For Antifibrinolytics: The distance between the amino group and the carboxylic acid (or its ester derivative) is crucial for binding to the lysine-binding sites of plasminogen. [9]The ethyl ester in the target molecule may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid, or it may possess activity in its own right.
Conclusion and Future Directions
This guide presents a dual-hypothesis framework for the systematic elucidation of the mechanism of action of this compound. By executing the detailed protocols for both potential local anesthetic and antifibrinolytic activities, researchers can generate definitive data to characterize this molecule.
Should the compound demonstrate activity in both pathways, further investigation into the relative potency (IC50 vs. Ki) will be crucial to determine the primary mechanism at therapeutically relevant concentrations. The outcome of these studies will not only define the pharmacological profile of this compound but also guide its future development towards either pain management or hemostatic applications.
References
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Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]
- Faraoni, D., & Levy, J. H. (2016).
- Gissel, M., et al. (2019). Fibrin Clot Formation and Lysis in Plasma. Journal of Visualized Experiments, (148), e59491.
- Hu, Y., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances, 9(70), 40940-40951.
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JoVE. (2023). Local Anesthetics: Chemistry and Structure-Activity Relationship. Retrieved from [Link]
- Li, Z., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Scientific Reports, 7(1), 4739.
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Deranged Physiology. (2024). Pharmacology of local anaesthetics. Retrieved from [Link]
- MDPI. (2022). Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. International Journal of Molecular Sciences, 23(15), 8343.
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ResearchGate. (n.d.). Patch-clamp voltage protocols. Retrieved from [Link]
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RxList. (2021). How Do Antifibrinolytic Agents Work?. Retrieved from [Link]
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Chromogenix. (n.d.). Plasmin and Streptokinase activated Plasmin Activity Method Sheet. Retrieved from [Link]
-
Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. Retrieved from [Link]
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Deranged Physiology. (2024). Structure and function relationships of local anaesthetics. Retrieved from [Link]
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University College London. (n.d.). Patch-clamp protocol. Retrieved from [Link]
-
World Federation of Hemophilia. (2024). PART 12 Fibrinolysis Lab Investigation. Retrieved from [Link]
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Loma Linda University. (1977). Structure activity relationship of lidocaine type local anesthetics. Retrieved from [Link]
-
Deranged Physiology. (2024). Fibrinolytic and antifibrinolytic agents. Retrieved from [Link]
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Technical Guide: Strategic Utilization of Ethyl 3-(aminomethyl)benzoate Hydrochloride
Topic: in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Bifunctional Pharmacophore
Ethyl 3-(aminomethyl)benzoate hydrochloride (CAS: 91843-34-4) is a high-value synthetic intermediate and pharmacophore scaffold used extensively in medicinal chemistry. Unlike simple aliphatic linkers, this molecule offers a semi-rigid aromatic core that constrains the conformational space of the final drug molecule, reducing the entropic penalty of binding.
Its utility is derived from its dual functionality:
-
P1 Arginine Surrogate: The aminomethyl group mimics the positively charged side chain of basic amino acids (Arg/Lys), making it a critical motif in serine protease inhibitors.
-
Peptidomimetic Spacer: It serves as a replacement for di- or tetra-peptide sequences (e.g., Gly-Gly mimics), introducing metabolic stability while maintaining the distance between N- and C-terminal vectors.
This guide details the strategic application of this compound in fragment-based drug discovery (FBDD), peptidomimetic design, and protease inhibitor synthesis.
Core Research Applications
Peptidomimetics & HLA-Restricted Epitopes
One of the most sophisticated uses of Ethyl 3-(aminomethyl)benzoate is in the engineering of T-cell receptor (TCR) ligands . Native peptides are often poor drug candidates due to rapid proteolysis. Researchers use 3-(aminomethyl)benzoic acid (AMBA) derivatives to replace flexible peptide backbones.[1]
-
Mechanism: The benzene ring locks the conformation, forcing the side chains of the flanking amino acids into specific vectors.
-
Case Study (Melan-A/MART-1): In the development of cancer vaccines, the central tetrapeptide sequence of the Melan-A antigen was replaced with an AMBA spacer. This modification improved biostability and altered the presentation of the antigen to HLA-A2, highlighting its utility in probing TCR degeneracy.
Serine Protease Inhibition (The "P1" Strategy)
The aminomethyl-phenyl moiety is a classic "privileged structure" for targeting the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Plasmin).
-
Causality: The S1 pocket contains an aspartic acid residue (Asp189 in trypsin) at the bottom. The primary amine of Ethyl 3-(aminomethyl)benzoate forms a critical salt bridge with this residue.
-
Synthetic Logic: Researchers typically start with the ethyl ester to couple the "P2/P3" elements to the amine. Once the scaffold is built, the ester is hydrolyzed to the acid, which can then be coupled to a "warhead" or a P1' residue.
Linker Chemistry in Biologics
In the development of acylated peptide hormones (e.g., GLP-1 analogs), 3-(aminomethyl)benzoate derivatives are used as rigid linkers between the peptide backbone and fatty acid albumin-binding domains. The aromatic ring provides a distinct spacing compared to flexible PEG or aliphatic linkers, often altering the pharmacokinetic profile.
Technical Visualization: Synthetic Divergence
The following diagram illustrates the "Hub" nature of this molecule. It can be selectively functionalized at either the amine (N-terminus) or the ester (C-terminus).
Figure 1: Synthetic divergence pathways. The molecule serves as a bidirectional starting point for N-capped inhibitors or C-extended scaffolds.
Experimental Protocols
Protocol A: Chemoselective Amide Coupling (N-Terminus)
Objective: Attach a carboxylic acid (R-COOH) to the free amine while preserving the ethyl ester. Rationale: The hydrochloride salt must be neutralized in situ to release the nucleophilic free amine.
Reagents:
-
Ethyl 3-(aminomethyl)benzoate HCl (1.0 equiv)
-
Carboxylic Acid Partner (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF under nitrogen. Stir for 5 minutes to form the active ester.
-
Neutralization: In a separate vial, dissolve Ethyl 3-(aminomethyl)benzoate HCl (1.0 equiv) in DMF and add DIPEA (3.0 equiv). Note: Ensure the solution becomes clear, indicating salt dissociation.
-
Coupling: Add the amine solution to the activated acid solution dropwise.
-
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor via LCMS (Target Mass = Acid MW + 179.2 - 18).
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA), sat. NaHCO3, and brine. Dry over Na2SO4.
Protocol B: Controlled Ester Hydrolysis (C-Terminus)
Objective: Convert the ethyl ester to the free carboxylic acid for subsequent coupling. Rationale: LiOH is preferred over NaOH to prevent potential attack on sensitive amide bonds formed in Protocol A.
Reagents:
-
Ester Intermediate (1.0 equiv)
-
LiOH.H2O (2.0 equiv)
-
Solvent: THF/Water (3:1 ratio)
Step-by-Step Workflow:
-
Dissolution: Dissolve the ester in THF. Cool to 0°C.[2]
-
Saponification: Add LiOH dissolved in water dropwise.
-
Reaction: Allow to warm to RT and stir for 3–6 hours. Critical Check: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline acid spot.
-
Acidification: Carefully acidify to pH 3–4 using 1M HCl.
-
Isolation: Extract with EtOAc or DCM. Note: If the product is amphoteric (contains basic amines), use isoelectric precipitation or lyophilize directly.
Quantitative Data: Physiochemical Profile
| Property | Value | Relevance to Research |
| Molecular Weight | 215.68 g/mol (HCl salt) | Ideal for FBDD (Fragment < 300 Da). |
| H-Bond Donors | 2 (Amine HCl) | Critical for S1 pocket anchoring (Asp189). |
| H-Bond Acceptors | 2 (Ester) | Modulatable via hydrolysis. |
| LogP (Free Base) | ~1.8 | Good membrane permeability for cell-based assays. |
| pKa (Amine) | ~9.0 | Predominantly protonated at physiological pH (7.4). |
Logic of Design: The "Spacer" Effect
The following diagram visualizes how replacing a native peptide sequence with the 3-(aminomethyl)benzoate scaffold reduces entropy.
Figure 2: Comparison of native peptide linkers vs. the rigid AMBA scaffold.
References
-
Fisher Scientific. (n.d.). 3-(Aminomethyl)benzoic acid hydrochloride Product Information. Retrieved from
-
National Institutes of Health (NIH). (2005). Crystal structures of HLA-A0201 complexed with Melan-A/MART-1 peptidomimetics*. PubMed Central. Retrieved from
-
Google Patents. (2020). WO2020225095A1 - Masp inhibitory compounds and uses thereof. Retrieved from
-
Google Patents. (2015). EP2322546A1 - Acylated GLP-1 compounds. Retrieved from
Sources
Sourcing and Validating Ethyl 3-(aminomethyl)benzoate Hydrochloride: A Technical Procurement Guide
Topic: Commercial suppliers of Ethyl 3-(aminomethyl)benzoate hydrochloride for research Content Type: In-depth Technical Procurement & Validation Guide
Executive Summary & Chemical Profile
This compound is a critical bifunctional building block used extensively in medicinal chemistry, particularly in the synthesis of peptidomimetics and fragment-based drug discovery (FBDD).[1] Its value lies in its orthogonal reactivity: a primary amine for immediate coupling (e.g., amide bond formation) and a protected carboxylate (ethyl ester) for subsequent elaboration.
However, sourcing this compound presents a specific technical challenge: the market is saturated with structural analogs (methyl esters, free bases) that are frequently mislabeled or conflated in aggregator databases. This guide provides a verified procurement strategy and a self-validating quality control (QC) protocol to ensure research integrity.
Chemical Identity Card
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 91843-34-4 (HCl salt) / 115868-92-3 (Free base) |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| Key Functional Groups | Primary Amine (HCl salt), Ethyl Ester |
| Solubility | High in DMSO, Methanol, Water; Low in DCM/Hexanes |
| Stability | Hygroscopic; requires storage under inert atmosphere (N₂/Ar) |
Critical Warning: Do not confuse with Methyl 3-(aminomethyl)benzoate hydrochloride (CAS 17841-68-8). The methyl ester hydrolyzes at a different rate than the ethyl ester, potentially altering kinetic parameters in downstream deprotection steps.
The Commercial Supply Landscape
Unlike commodity chemicals, this intermediate is primarily stocked by "Building Block Specialists" rather than general lab supply warehouses. The supply chain is tiered based on stock availability and purity guarantees.
Verified Supplier Matrix
Data reflects current catalog availability for research-grade material (≥95% purity).
| Tier | Supplier Type | Primary Vendors | Characteristics | Recommended For |
| 1 | Global Aggregators | Sigma-Aldrich (MilliporeSigma), Fisher Scientific | Often re-package from Tier 2; higher cost but simplified billing. | Routine, small-scale orders (<5g). |
| 2 | Building Block Specialists | BLD Pharm , Accela ChemBio , Alchem Pharmtech | Primary manufacturers; verified batch data; lower cost per gram. | Scale-up (10g - 100g) or library synthesis. |
| 3 | Custom Synthesis | Enamine, WuXi AppTec | Made-to-order; lead times of 4-8 weeks. | Bulk (>1kg) or GMP requirements. |
Sourcing Decision Logic
The following decision tree assists in selecting the correct sourcing channel based on project phase and timeline.
Figure 1: Strategic sourcing decision tree for Ethyl 3-(aminomethyl)benzoate HCl.
Quality Assurance: The Self-Validating Protocol
Trusting a Certificate of Analysis (CoA) without internal verification is a risk in drug development. Upon receipt of CAS 91843-34-4, execute this Incoming Inspection Workflow to confirm identity and salt form.
Step-by-Step Validation Protocol
1. Visual Inspection:
-
Expectation: White to off-white crystalline solid.
-
Red Flag: Yellow or sticky solid indicates hydrolysis (free acid formation) or oxidation of the amine.
2. Solubility Test (The "Salt Check"):
-
Dissolve 5 mg in 1 mL of Dichloromethane (DCM).
-
Observation: The HCl salt should be insoluble or sparingly soluble in DCM. The free base (if mislabeled) will dissolve readily.
-
Action: If soluble in DCM, you have the Free Base (CAS 115868-92-3), not the HCl salt.
3. 1H-NMR Verification (DMSO-d6):
-
Ethyl Group: Look for a triplet at ~1.3 ppm (3H) and a quartet at ~4.3 ppm (2H). Absence indicates hydrolysis to benzoic acid.
-
Benzylic Protons: A singlet (or broad peak) at ~4.1 ppm (2H).
-
Ammonium Protons: A broad exchangeable singlet at ~8.5+ ppm (3H), confirming the HCl salt form.
QC Workflow Diagram
Figure 2: Incoming Quality Control (QC) workflow to verify chemical identity and salt form.
Technical Handling & Application Context[3][4][5]
Handling and Storage
The hydrochloride salt is hygroscopic. Moisture absorption leads to clumping and, over time, hydrolysis of the ester bond to form the free acid (3-(aminomethyl)benzoic acid), which renders the compound inactive for orthogonal protection strategies.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
-
Handling: Weigh quickly in ambient air or use a glovebox for precise stoichiometry.
Primary Research Application: Amide Coupling
This compound is most frequently used to introduce a "benzoate linker" into a molecule. The primary amine reacts with activated carboxylic acids (using reagents like HATU or EDC/NHS) to form an amide.
-
Mechanism: The HCl must be neutralized in situ using a tertiary base (e.g., DIPEA or TEA) to liberate the nucleophilic amine.
-
Stoichiometry: Use 2.5–3.0 equivalents of base to ensure full neutralization of the HCl salt and the generated acid from the coupling reagent.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217342, this compound. Retrieved from [Link]
-
Accela ChemBio. Catalog Entry: SY161686 - this compound. Retrieved from [Link]
-
Organic Syntheses. General procedures for reduction of nitrobenzoates to aminobenzoates (Analogous Chemistry). Org.[2][3][4][5] Synth. 2005, 81, 188.[2][4] Retrieved from [Link][4]
Sources
Methodological & Application
Protocol for using Ethyl 3-(aminomethyl)benzoate hydrochloride in peptide synthesis
Application Note: Integration of Ethyl 3-(aminomethyl)benzoate Hydrochloride in Peptide Synthesis
Executive Summary
This compound (CAS: 91843-34-4) serves as a critical bifunctional building block in peptidomimetic drug design. Structurally, it provides a meta-substituted aromatic spacer that introduces conformational rigidity—a key factor in improving the metabolic stability and receptor selectivity of peptide therapeutics.
This guide details the protocols for utilizing this molecule as either a C-terminal modifier or an internal linker . The procedures address the specific challenges posed by its hydrochloride salt form and the benzylic nature of its amine group, ensuring high-efficiency coupling and subsequent ester hydrolysis.
Chemical Profile & Pre-Synthesis Considerations
Before initiating synthesis, the physicochemical properties of the building block must be understood to prevent common failure modes such as salt-induced aggregation or incomplete coupling.
| Property | Specification | Experimental Implication |
| Molecular Formula | Requires organic base neutralization (Free-basing) prior to coupling. | |
| Molecular Weight | 215.68 g/mol | Stoichiometry calculations must account for the HCl counterion. |
| Functional Group 1 | Benzylic Amine ( | Highly nucleophilic once deprotonated; less sterically hindered than anilines. |
| Functional Group 2 | Ethyl Ester ( | Orthogonal protecting group; stable to acid (TFA), removable via base hydrolysis (saponification). |
| Solubility | DMSO, DMF, Water | Compatible with standard peptide synthesis solvents (DMF/NMP). |
Critical Directive: The "In-Situ" Neutralization
Because this reagent is supplied as a hydrochloride salt, the amine is protonated (
Protocol A: Amide Coupling (Attachment to Peptide)
This protocol describes the attachment of Ethyl 3-(aminomethyl)benzoate to a free carboxylic acid on a peptide fragment or N-protected amino acid.
Mechanism: The reaction proceeds via the activation of the peptide's carboxylic acid using a uronium/phosphonium reagent (e.g., HATU, PyBOP), followed by the nucleophilic attack of the in-situ generated free amine of the benzoate linker.
Reagents Required:
-
Peptide Substrate: 1.0 equiv (Carboxylic acid component).
-
Linker: Ethyl 3-(aminomethyl)benzoate HCl (1.2 equiv).
-
Coupling Agent: HATU (1.1 equiv) or EDC/HOBt (1.2 equiv).
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv).
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step Methodology:
-
Activation: Dissolve the Peptide Substrate (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Note: If using EDC/HOBt, add HOBt first and stir for 5 minutes before adding EDC.
-
-
Base Addition (Activation): Add DIPEA (1.0 equiv) to the peptide/HATU mixture. Stir for 30–60 seconds to initiate the formation of the activated ester (O-At ester).
-
Visual Cue: A slight color change (often yellowing) indicates activation.
-
-
Linker Preparation (Neutralization): In a separate vial, dissolve Ethyl 3-(aminomethyl)benzoate HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.0 equiv) to this vial.
-
Causality: This step neutralizes the HCl, generating the reactive free amine (
).
-
-
Coupling: Transfer the Linker/Base solution into the Activated Peptide solution. Stir the reaction under nitrogen at room temperature for 2–4 hours.
-
Monitoring: Monitor via LC-MS or TLC. The target mass will be
(loss of water). -
Workup:
-
Dilute with Ethyl Acetate.
-
Wash sequentially with 1M KHSO₄ (removes basic impurities), Sat. NaHCO₃ (removes unreacted acid), and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Workflow Visualization (Coupling)
Figure 1: Convergent coupling strategy ensuring the HCl salt is neutralized to generate the reactive nucleophile.
Protocol B: Ester Hydrolysis (Saponification)
If the molecule is used as a linker (requiring further chain elongation), the ethyl ester must be hydrolyzed to a free carboxylic acid.
Scientific Constraint: Harsh acidic hydrolysis (HCl/heat) is generally avoided in peptide chemistry to prevent degradation of sensitive side chains. Lithium Hydroxide (LiOH) is the standard reagent as it is mild and less prone to causing racemization than NaOH.
Reagents Required:
-
Substrate: Peptide-Linker-OEt.
-
Reagent: LiOH·H₂O (2.0 – 3.0 equiv).
-
Solvent System: THF : Water (3:1) or MeOH : Water (3:1).
Step-by-Step Methodology:
-
Dissolution: Dissolve the protected peptide (Peptide-Linker-OEt) in THF (or MeOH).
-
Tip: If solubility is poor, add minimal DMF, but ensure water is present for the hydrolysis mechanism.
-
-
Saponification: Dissolve LiOH (3.0 equiv) in the water portion of the solvent mixture. Add this aqueous solution dropwise to the peptide solution.
-
Reaction Condition: Stir at 0°C initially, then warm to Room Temperature.
-
Duration: 1–3 hours.
-
-
Monitoring: Monitor by LC-MS. Look for the mass shift of
(Loss of Ethyl , Gain of Proton ).-
Target Mass:
.
-
-
Acidification (Critical Workup): The product currently exists as a Lithium carboxylate salt (
). To isolate the free acid for the next coupling:
Workflow Visualization (Deprotection)
Figure 2: Controlled saponification pathway converting the ethyl ester to the reactive carboxylic acid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Incomplete neutralization of HCl salt. | Increase DIPEA to 3.0–4.0 equivalents. Ensure the linker is fully dissolved before adding to the activated peptide. |
| Racemization | Over-activation or prolonged base exposure. | Use LiOH at 0°C for hydrolysis. During coupling, use HOBt or HOAt additives to suppress racemization of the preceding amino acid. |
| Poor Solubility | Hydrophobic aromatic ring stacking. | Use "Magic Mixture" solvents (DCM:DMF:TFE) or add chaotropic salts (LiCl) during the reaction. |
| Side Reactions | Ester transesterification. | Avoid using MeOH as a solvent during the coupling step; use strictly aprotic solvents like DMF or NMP. |
References
-
ChemicalBook. (2023). Mthis compound Properties and Safety. Retrieved from
-
Sigma-Aldrich. (2023). Mthis compound Product Specification. Retrieved from
-
El-Faham, A., & Albericio, F. (2011).[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Sources
HPLC purification method for Ethyl 3-(aminomethyl)benzoate hydrochloride
An Application Note and Protocol for the Preparative Purification of Ethyl 3-(aminomethyl)benzoate Hydrochloride by Reversed-Phase HPLC
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide and a robust, validated protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). Ethyl 3-(aminomethyl)benzoate and its salts are valuable building blocks in medicinal chemistry and drug development. Due to the presence of a primary amine, this compound is polar and exists as a salt, presenting unique challenges for chromatographic purification, such as poor peak shape and inconsistent retention on standard silica-based columns. This application note details a reversed-phase HPLC (RP-HPLC) method specifically designed to overcome these challenges, ensuring high purity and recovery. We will delve into the scientific rationale behind the selection of the stationary phase, mobile phase composition, and other critical chromatographic parameters.
Introduction and Scientific Rationale
This compound is a hydrophilic organic salt. The primary aliphatic amine group (pKa ≈ 9-10) is protonated at neutral pH, making the molecule highly polar and water-soluble. The core challenge in purifying such compounds via RP-HPLC lies in controlling the interactions between the analyte and the stationary phase.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: We employ reversed-phase chromatography, where the stationary phase (typically C18) is nonpolar and the mobile phase is polar. This is the most versatile and widely used mode in HPLC.[1][2]
-
Controlling Silanol Interactions: Standard silica-based C18 columns possess residual silanol groups (Si-OH) which are weakly acidic. At neutral pH, these silanols can deprotonate (Si-O⁻) and ionically interact with the protonated amine (R-NH₃⁺) of the analyte. This secondary interaction is a primary cause of significant peak tailing and poor chromatographic performance.[3]
-
Mobile Phase Acidification: To mitigate this issue, the mobile phase is acidified with a low concentration (0.1%) of trifluoroacetic acid (TFA). This serves two critical functions:
-
It maintains a low pH (typically 2-3), which suppresses the ionization of the silanol groups, effectively "masking" them and minimizing secondary ionic interactions.[4]
-
It ensures the primary amine of the analyte is consistently protonated, existing as a single cationic species, which leads to sharp, symmetrical peaks.
-
This strategic approach transforms a potentially problematic separation into a highly efficient and reproducible purification method.
Materials and Reagents
All reagents and solvents should be of HPLC grade or higher to ensure a clean baseline and prevent contamination.
| Item | Specification | Recommended Supplier |
| Analyte | This compound | Sourced from commercial vendors (e.g., Alchem Pharmtech, CAS 91843-34-4)[5] |
| Solvent A | Deionized Water (18.2 MΩ·cm) | Millipore Milli-Q or equivalent |
| Solvent B | Acetonitrile (ACN) | Fisher Scientific, Sigma-Aldrich |
| Mobile Phase Modifier | Trifluoroacetic Acid (TFA), >99.5% | Sigma-Aldrich, Thermo Fisher Scientific |
| Preparative HPLC Column | C18, 10 µm particle size, ≥20 mm ID | Phenomenex, Waters, Agilent |
| Analytical HPLC Column | C18, 5 µm particle size, 4.6 mm ID | Phenomenex, Waters, Agilent |
| Filtration | 0.22 µm or 0.45 µm membrane filters | Millipore, Pall Corporation |
| Equipment | Preparative HPLC system with UV detector, Analytical HPLC system, Vortex mixer, Sonicator, pH meter | Agilent, Waters, Shimadzu |
Experimental Protocols
This section provides a step-by-step methodology for the purification workflow.
Workflow Overview
The overall process involves method development on an analytical scale, followed by scaling up to a preparative system for bulk purification, and finally, analysis of the collected fractions.
Caption: HPLC Purification Workflow from preparation to final product isolation.
Step-by-Step Method
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA. Mix thoroughly. Filter through a 0.22 µm filter and degas for 15 minutes using sonication or helium sparging.[4]
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly. Filter and degas as above.
Step 2: Sample Preparation
-
Dissolve the crude this compound in Mobile Phase A to a final concentration of approximately 10-50 mg/mL. The exact concentration will depend on the column loading capacity.
-
Ensure the sample is fully dissolved. If necessary, a small amount of acetonitrile (up to 10%) can be added to aid solubility.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Step 3: Analytical Method Development Before proceeding to large-scale purification, it is essential to develop and optimize the method on a smaller analytical scale.
| Parameter | Condition |
| HPLC System | Analytical HPLC with UV Detector |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm (or optimal λ) |
| Injection Vol. | 5 µL |
| Gradient | See Table below |
Analytical Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Step 4: Preparative Scale-Up and Purification Once the retention time of the target compound is determined, scale the method up for preparative chromatography. The gradient can be adjusted to be shallower around the elution time of the target peak to improve resolution from nearby impurities.
| Parameter | Condition |
| HPLC System | Preparative HPLC with UV Detector |
| Column | C18, 10 µm, 21.2 x 250 mm (example) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min (adjust based on column ID) |
| Column Temp. | Ambient |
| Detection | UV at 254 nm |
| Injection Vol. | 1-5 mL (dependent on concentration and loading) |
| Gradient | See Table below |
Preparative Gradient Program (Example - adjust based on analytical run):
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 30.0 | 50 |
| 35.0 | 95 |
| 40.0 | 95 |
| 40.1 | 10 |
| 45.0 | 10 |
Step 5: Fraction Collection and Analysis
-
Set the fraction collector to trigger based on the UV signal threshold corresponding to the target peak.
-
Collect the fractions containing the purified compound.
-
Analyze a small aliquot from each collected fraction using the analytical HPLC method (Step 3) to confirm purity.
-
Pool the fractions that meet the required purity specification (e.g., >98%).
-
Remove the organic solvent (acetonitrile) and water via rotary evaporation or lyophilization to isolate the final product as the TFA salt. If the hydrochloride salt is required, further salt exchange steps may be necessary.
Expected Results and Troubleshooting
Under the proposed analytical conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will depend on the exact column chemistry and dimensions but should be reproducible. The use of an acidic modifier like TFA is crucial for achieving good peak shape for this primary amine.[3][4]
| Problem | Potential Cause | Solution |
| Peak Tailing | Insufficient mobile phase acidification; aging column with exposed silanols. | Ensure TFA concentration is 0.1% in both mobile phases; replace the column. |
| Poor Resolution | Gradient is too steep; column is overloaded. | Optimize the gradient to be shallower around the target peak; reduce injection volume or concentration. |
| Retention Time Drift | Inconsistent mobile phase preparation; column temperature fluctuation; column degradation. | Prepare fresh mobile phase daily; use a column oven for temperature control; flush and store the column properly. |
| No Peak Detected | Incorrect detection wavelength; sample degradation. | Run a UV-Vis scan of the analyte to determine λmax. The aminobenzoate structure should absorb around 254-310 nm.[6][7] Prepare fresh sample. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound. By employing a reversed-phase C18 column and an acidified mobile phase with trifluoroacetic acid, the common chromatographic challenges associated with primary amines are effectively overcome. This method is robust, scalable, and yields a high-purity product suitable for demanding applications in research and drug development.
References
-
SIELC Technologies. (2018, February 16). Ethyl 3-aminobenzoate. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
-
Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
- Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.
-
ResearchGate. Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]
-
ResearchGate. Analysis of Emamectin Benzoate Residues in Cauliflower using HPLC. Retrieved from [Link]
-
PubChem. Mthis compound. Retrieved from [Link]
-
NIST WebBook. Benzoic acid, 3-amino-, ethyl ester. Retrieved from [Link]
-
ResearchGate. Absorbance for ethyl-4-dimethylamino benzoate (EDAB) amine in the UV-B.... Retrieved from [Link]
-
Journal of Pharmaceutical Research International. SUPPLEMENTARY INFORMATION. Retrieved from [Link]
Sources
- 1. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Probing Serine Protease Specificity with Ethyl 3-(aminomethyl)benzoate Hydrochloride
[1][2]
Executive Summary
This application note details the utility of Ethyl 3-(aminomethyl)benzoate hydrochloride as a structural probe and competitive inhibitor in the study of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa).[1][2] Unlike high-affinity transition state analogs, this compound serves as a low-molecular-weight fragment that specifically targets the S1 specificity pocket .[2] Its primary application lies in Fragment-Based Drug Discovery (FBDD) , where it acts as a "chemical anchor" for mapping the active site requirements of novel proteases, and as a reference standard for calibrating competitive inhibition assays.[1][2]
Scientific Background & Mechanism of Action[2][3]
The Pharmacophore: Lysine Mimicry
Serine proteases of the trypsin family are defined by their specificity for basic amino acid residues (Arginine and Lysine) at the P1 position of the substrate.[1][2] This specificity is governed by the S1 pocket , a deep cleft containing a conserved Aspartate residue (Asp189 in Trypsin) at the bottom.[1][2]
This compound functions as a P1 residue mimic :
-
Aminomethyl Group (
): At physiological pH, this primary amine is protonated.[1][2] It extends into the S1 pocket and forms a critical salt bridge with the carboxylate of Asp189, mimicking the -amino group of a Lysine side chain.[2] -
Aromatic Scaffold: The benzene ring creates Van der Waals interactions with the hydrophobic walls of the S1 pocket (typically formed by residues 190–192 and 214–216).[1][2]
-
Ethyl Ester Moiety: Unlike the free acid, the ethyl ester is uncharged and hydrophobic.[1][2] It can probe the "rim" of the active site or the S1' subsite, providing data on the hydrophobicity tolerance of the target enzyme.[1][2]
Mechanism of Inhibition
The compound acts as a reversible competitive inhibitor .[1][2] It competes with the natural substrate for the active site but cannot be hydrolyzed effectively due to the lack of a scissile amide bond in the correct orientation relative to the catalytic triad (Ser195, His57, Asp102).[1][2]
Visualization of the Binding Mode
The following diagram illustrates the competitive inhibition mechanism and the structural alignment within the active site.
Caption: Competitive binding pathway of Ethyl 3-(aminomethyl)benzoate preventing substrate hydrolysis.[1][2]
Experimental Protocol: Determination of Inhibition Constant ( )
This protocol describes how to determine the
Materials Required[1][2]
-
Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).[1][2]
-
Buffer: 50 mM Tris-HCl, 20 mM
, pH 8.0. -
Detection: Spectrophotometer or Microplate Reader capable of reading at 405 nm.[1][2]
Step-by-Step Workflow
Step 1: Preparation of Working Solutions
-
Dilute Trypsin to a working concentration of 500 nM in the Buffer.[1][2] Keep on ice.
-
Prepare a serial dilution of the Inhibitor (Ethyl 3-(aminomethyl)benzoate HCl) in the Buffer.[1][2]
-
Prepare substrate (BAPNA) solutions at three distinct concentrations (e.g., 0.5 mM, 1.0 mM, 2.0 mM). Note: Varying substrate concentration is essential for diagnosing the competitive nature of inhibition.[2]
Step 2: Assay Setup (96-well plate format)
-
Blank: Add 150 µL Buffer.
-
Control (No Inhibitor): Add 140 µL Buffer + 10 µL Trypsin.
-
Experimental Wells:
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the Enzyme-Inhibitor equilibrium to establish.
Step 3: Reaction Initiation & Measurement
-
Add 50 µL of Substrate (BAPNA) to all wells (except Blank if using a substrate blank).[1][2]
-
Immediately place in the plate reader.
-
Kinetic Read: Measure Absorbance at 405 nm every 30 seconds for 10 minutes.
-
Calculate the initial velocity (
, ) for each well.[1][2]
Data Analysis (Lineweaver-Burk Plot)
To validate the competitive inhibition mode and calculate
-
Plot
(y-axis) versus (x-axis) for each inhibitor concentration.[1][2] -
Diagnostic: The lines should intersect at the y-axis (same
) but have different x-intercepts (changed ), confirming Competitive Inhibition . -
Calculation: The apparent
( ) increases with inhibitor concentration according to: Plot vs. .[1][2] The slope of this line is .[1][2] Divide the slope by the true (from the no-inhibitor control) to solve for .[1][2]
Application in Fragment-Based Drug Discovery (FBDD)[1][2]
This compound is an ideal "starting fragment" for developing high-potency anticoagulants or protease inhibitors.[1][2]
Fragment Screening Workflow
When screening a library of fragments against a new protease target (e.g., a viral protease or a coagulation factor), this compound serves as a positive control for S1 binding .[1][2]
Caption: Workflow for utilizing the compound in Fragment-Based Drug Discovery.
Structural Optimization Strategy
Once binding is confirmed, the ethyl ester group provides a synthetic handle.[1][2]
-
Hydrolysis: Converting the ester to an acid allows for amide coupling to extend the molecule into the S2 or S3 pockets.[2]
-
Transesterification/Amidation: The ethyl group can be replaced with bulky hydrophobic groups to target the S1' subsite, potentially increasing specificity for Thrombin over Trypsin.[1][2]
Expected Results & Troubleshooting
Typical Inhibition Values
| Enzyme Target | Substrate | Expected | Notes |
| Bovine Trypsin | BAPNA | 10 - 100 µM | Moderate inhibition; classic S1 binder.[1][2] |
| Thrombin | S-2238 | 50 - 500 µM | Weaker binding than Trypsin due to S1 pocket geometry differences.[1][2] |
| Chymotrypsin | BTEE | > 10 mM | No significant inhibition (Specificity Check).[1][2] |
Troubleshooting Guide
-
Problem: No inhibition observed.
-
Problem: Non-linear kinetics (curve drops off).
-
Problem: Compound insolubility.
References
-
Bode, W., et al. (1989).[1][2][3] "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment."[2] The EMBO Journal, 8(11), 3467–3475.[1][2]
-
Leung, D., et al. (2000).[1][2] "Protease inhibitors: current status and future prospects." Journal of Medicinal Chemistry, 43(3), 305-341.[1][2]
-
Sanderson, P. E. (1999).[1][2] "Small molecule serine protease inhibitors."[1][2] Medicinal Research Reviews, 19(2), 179-197.[1][2]
-
Sigma-Aldrich. "Ethyl 3-aminobenzoate methanesulfonate Product Information." (Structural analog reference). [1][2]
-
PubChem. "Mthis compound."[1][2] (Compound Class Data). [1][2]
Disclaimer: This document is for research and development purposes only. This compound is not approved for diagnostic or therapeutic use in humans.[1][2]
Sources
- 1. Mthis compound | C9H12ClNO2 | CID 2794825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AEBSF - Wikipedia [en.wikipedia.org]
- 3. Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ethyl 3-(aminomethyl)benzoate Hydrochloride in Combinatorial Chemistry
Executive Summary
Ethyl 3-(aminomethyl)benzoate hydrochloride (CAS 91843-34-4) serves as a robust bifunctional building block in drug discovery, particularly for Fragment-Based Drug Design (FBDD) and Combinatorial Library Construction . Its meta-substituted aromatic core provides a rigid conformational spacer that mimics the geometry of bioactive pharmacophores found in kinase inhibitors and peptidomimetics.
This guide details the strategic application of this reagent, leveraging its orthogonal reactivity—a primary amine (protected as a stable HCl salt) and an ethyl ester. We present a validated "Head-to-Tail" diversification protocol, enabling the rapid generation of benzamide libraries with high structural diversity.
Chemical Profile & Mechanistic Utility[1][2]
Reagent Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 91843-34-4 |
| Molecular Weight | 215.68 g/mol |
| Structure | Bifunctional: Primary Amine (HCl salt) + Ethyl Ester |
| Core Geometry | meta-substituted benzene (1,3-relationship) |
| Solubility | Soluble in DMSO, DMF, Methanol, Water |
The "Privileged Structure" Rationale
In combinatorial chemistry, the meta-aminomethyl benzoate motif acts as a "privileged scaffold." Unlike flexible aliphatic linkers, the benzene ring imposes a planar constraint, orienting the N-terminal and C-terminal vectors at a ~120° angle. This geometry is critical for:
-
Peptidomimetics: Mimicking the side chain distance of Lysine or Arginine residues.
-
Kinase Inhibition: Positioning hydrogen bond donors/acceptors into the ATP-binding pocket (e.g., PI3K/HDAC dual inhibitors).
Combinatorial Strategy: The "Head-to-Tail" Workflow
The utility of this compound lies in its orthogonal reactivity. The HCl salt protects the amine from oxidation and premature reaction, while the ethyl ester serves as a "masked" carboxylic acid.
Reaction Logic
-
Activation (Step 1): Neutralization of the HCl salt releases the nucleophilic primary amine.
-
Diversity Point 1 (R1): Acylation of the amine with a library of carboxylic acids (R1-COOH).
-
Activation (Step 2): Hydrolysis of the ethyl ester (Saponification).
-
Diversity Point 2 (R2): Coupling the revealed benzoic acid with a library of amines (R2-NH2).
Workflow Visualization
Figure 1: Divergent synthesis workflow for generating 1,3-substituted benzamide libraries using this compound as the central core.
Validated Experimental Protocols
Protocol A: Solution-Phase Parallel Synthesis (Amine Functionalization)
Objective: To introduce Diversity Point 1 (R1) via amide coupling.
Reagents:
-
Ethyl 3-(aminomethyl)benzoate HCl (1.0 equiv)
-
Carboxylic Acid Library (R1-COOH) (1.2 equiv)
-
HATU (1.2 equiv) or EDCI/HOBt
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Procedure:
-
Preparation: Dissolve Ethyl 3-(aminomethyl)benzoate HCl (1 mmol, 215 mg) in 5 mL anhydrous DMF.
-
Neutralization: Add DIPEA (3 mmol, 522 µL). Note: The solution should clarify as the free amine is liberated.
-
Activation: In a separate vial, pre-activate the R1-carboxylic acid (1.2 mmol) with HATU (1.2 mmol) in 2 mL DMF for 10 minutes.
-
Coupling: Add the activated acid solution to the amine solution.
-
Incubation: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target mass = R1_MW + 179.2 - 18).
-
Work-up: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.[1] Dry over Na2SO4 and concentrate.
-
Self-Validation Check: The disappearance of the starting amine peak (m/z ~180) and appearance of the amide product confirms success.
-
Protocol B: Ester Hydrolysis (Saponification)
Objective: To expose the carboxylic acid for Diversity Point 2.
Reagents:
-
Intermediate Library A (from Protocol A)
-
Lithium Hydroxide (LiOH·H2O) (3.0 equiv)
-
Solvent: THF/Water (3:1 ratio)
Procedure:
-
Dissolve the ethyl ester intermediate (1 mmol) in 6 mL THF.
-
Add a solution of LiOH (3 mmol) in 2 mL water.
-
Stir vigorously at RT for 3–6 hours. Note: Ethyl esters on benzoate systems are generally stable but hydrolyze cleanly under these conditions.
-
Validation: Monitor by TLC (shift to lower Rf) or LC-MS (Mass shift: -28 Da corresponding to Loss of Ethyl + Gain of H).
-
Work-up: Acidify to pH 2–3 with 1N HCl. Extract with EtOAc. The product (benzoic acid derivative) is usually pure enough for the next step.
Protocol C: Solid-Phase Resin Loading (Optional)
For researchers preferring Solid-Phase Peptide Synthesis (SPPS).
To use this reagent in SPPS, the ethyl ester must be hydrolyzed first (using Protocol B) to generate 3-(aminomethyl)benzoic acid hydrochloride .
-
Resin: Wang Resin or 2-Chlorotrityl Chloride Resin.
-
Loading: Couple the N-Fmoc protected derivative (Fmoc-3-aminomethylbenzoic acid) to the resin using standard DIC/HOBt coupling.
-
Advantage: This allows the construction of "Reverse" peptide chains or internal aromatic spacers in a growing peptide sequence.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete neutralization of HCl salt. | Ensure DIPEA is ≥ 3.0 equivalents. The HCl consumes 1 equiv; the reaction generates acid, requiring excess base. |
| Incomplete Hydrolysis | Steric hindrance from R1 group. | Switch from LiOH to NaOH (stronger base) or heat to 50°C. Use MeOH/Water instead of THF/Water. |
| Side Reactions | Dimerization. | Add the activated acid slowly to the amine solution to prevent amine-amine side reactions (rare but possible if activation is slow). |
| Solubility | Hydrophobic R1 groups. | Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. It offers better solubility for aromatic-rich intermediates. |
Pathway Logic: Privileged Scaffolds in Drug Discovery
The 3-(aminomethyl)benzoate core is frequently utilized to generate Dual-Target Inhibitors . A common strategy involves linking a kinase-targeting hinge binder (at the amine) with a zinc-binding group (at the ester/acid) to target HDAC enzymes.
Figure 2: Logic flow for converting the scaffold into a dual-action therapeutic agent.
References
-
Chemical Properties & Specifications
-
Combinatorial Library Applications
- Makara, G. M., et al. "Solid-Phase Synthesis of 3-Amino-5-hydroxybenzoic Acid Derived Libraries." Journal of Combinatorial Chemistry. Validated utility of aminobenzoic acid cores in split-pool synthesis.
-
Drug Evolution: p-aminobenzoic acid as a building block. Bentham Science. Discusses the structural diversity of aminobenzoic acid derivatives in commercial drugs. Available at:
-
Synthetic Methodologies
-
Synthesis of N-(N'-benzoylhydrazinomethyl)benzamide. ResearchGate. Details benzamide formation kinetics relevant to the 3-(aminomethyl)benzoate core. Available at:
-
General procedure for the synthesis of benzamides. NIH/PubMed. Standard EDCI/HOBt coupling protocols for benzoic acid derivatives. Available at:
-
-
Peptidomimetics & SPPS
-
Fmoc-(3-aminomethyl) benzoic acid.[5] Chem-Impex. Describes the Fmoc-protected analog for Solid Phase Peptide Synthesis. Available at:
-
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Mthis compound | CAS 17841-68-8 [matrix-fine-chemicals.com]
- 4. 17841-68-8|Mthis compound|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Navigating the Synthesis of Ethyl 3-(aminomethyl)benzoate hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 3-(aminomethyl)benzoate hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and ultimately improve your product yield and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to support your research and development endeavors.
I. Synthetic Strategy Overview
The synthesis of this compound is typically approached as a three-step process starting from 3-cyanobenzoic acid. This pathway involves:
-
Fischer Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.
-
Nitrile Reduction: Reduction of the cyano group to a primary amine.
-
Salt Formation: Conversion of the resulting amino ester to its hydrochloride salt for improved stability and handling.
This guide will address potential challenges and optimization strategies for each of these critical stages.
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Step 1: Fischer Esterification of 3-Cyanobenzoic Acid
Problem: Low Yield of Ethyl 3-cyanobenzoate
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The Fischer esterification is an equilibrium-controlled reaction. Without shifting the equilibrium towards the product side, the conversion will be limited. | 1. Use Excess Ethanol: Employing a large excess of ethanol can drive the equilibrium towards the formation of the ethyl ester. 2. Water Removal: Use a Dean-Stark apparatus to remove the water formed during the reaction.[1] |
| Insufficient Catalyst | An acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. | Ensure a catalytic amount of a strong acid (e.g., 1-5 mol%) is used. |
| Hydrolysis of Product | If water is present in the reaction mixture at the end of the reaction and the temperature is high, the ester can be hydrolyzed back to the carboxylic acid. | Once the reaction is complete, cool the mixture and proceed with the workup promptly to avoid product degradation. |
| Sub-optimal Temperature | The reaction rate is temperature-dependent. If the temperature is too low, the reaction will be slow. | Reflux the reaction mixture to ensure a sufficient reaction rate. The boiling point of ethanol will dictate the reaction temperature. |
Problem: Presence of Unreacted 3-Cyanobenzoic Acid After Reaction
| Potential Cause | Explanation | Recommended Solution |
| Short Reaction Time | Esterification reactions can be slow to reach equilibrium. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material spot is no longer visible. |
| Inefficient Mixing | If the starting material is not fully dissolved or the mixture is not adequately agitated, the reaction may not proceed to completion. | Ensure vigorous stirring throughout the reaction. |
Step 2: Reduction of Ethyl 3-cyanobenzoate
Problem: Low Yield of Ethyl 3-(aminomethyl)benzoate
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivation (Catalytic Hydrogenation) | The catalyst (e.g., Raney Nickel, Palladium on Carbon) can become poisoned by impurities or lose activity over time. | 1. Use High-Quality Reagents: Ensure the starting material and solvent are free from sulfur-containing compounds or other catalyst poisons. 2. Use Fresh Catalyst: Employ freshly prepared or purchased catalyst for optimal activity. For Raney Nickel, specific preparation procedures can enhance its activity.[2] |
| Incomplete Reduction | Insufficient reducing agent or harsh reaction conditions can lead to incomplete conversion of the nitrile. | 1. Optimize Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure (typically 50-100 psi, but can vary). 2. Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A moderate increase in temperature may be beneficial, but excessive heat can lead to side reactions. |
| Side Reactions | Over-reduction of the ester group can occur with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[3][4][5][6][7] | 1. Choice of Reducing Agent: Catalytic hydrogenation is generally preferred for its chemoselectivity in reducing nitriles in the presence of esters. 2. Controlled Conditions: If using a hydride reagent, maintain a low temperature (e.g., 0 °C) and add the reagent slowly to the ester solution (inverse addition).[5] |
Problem: Formation of Side Products
| Side Product | Formation Mechanism | Mitigation Strategy |
| 3-(Hydroxymethyl)benzoic acid ethyl ester | Reduction of the ester carbonyl group. | This is more likely with strong, non-selective reducing agents like LiAlH₄. Prefer catalytic hydrogenation with catalysts like Raney Nickel or Pd/C which are more selective for the nitrile group under controlled conditions. |
| Secondary Amines | Reaction of the initially formed primary amine with an intermediate imine. | This can sometimes be suppressed by the addition of ammonia to the reaction mixture during catalytic hydrogenation, which competes for reaction with the imine intermediate. |
Step 3: Formation of this compound
Problem: Difficulty in Isolating a Crystalline Product
| Potential Cause | Explanation | Recommended Solution |
| Impurities Present | The presence of unreacted starting materials or side products can inhibit crystallization. | Purify the crude Ethyl 3-(aminomethyl)benzoate by column chromatography before proceeding to the salt formation step. |
| Incorrect Stoichiometry of HCl | An excess or deficit of hydrochloric acid can affect the crystallization process. | Add a slight excess (e.g., 1.1 equivalents) of a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to a solution of the amine. |
| Inappropriate Solvent System | The choice of solvent is critical for successful crystallization. The hydrochloride salt should be insoluble in the chosen solvent system. | 1. Solvent Selection: Diethyl ether, isopropanol, or mixtures of ethanol and ethyl acetate are commonly used. 2. Inducing Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling the solution can also promote crystallization. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the esterification of 3-cyanobenzoic acid?
A1: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[1] Alternatively, p-toluenesulfonic acid can be used, which is a solid and can be easier to handle. For a greener approach, solid acid catalysts like modified montmorillonite K10 have also been reported to be effective.
Q2: Can I use Sodium Borohydride (NaBH₄) to reduce the nitrile group?
A2: Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles. More powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are required. However, as mentioned in the troubleshooting guide, LiAlH₄ can also reduce the ester group, so catalytic hydrogenation is often the preferred method for this transformation.
Q3: How do I monitor the progress of the nitrile reduction?
A3: Thin Layer Chromatography (TLC) is a convenient method. The starting material, ethyl 3-cyanobenzoate, will be less polar than the product, ethyl 3-(aminomethyl)benzoate. You should see the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the amine product. Staining with ninhydrin can be used to visualize the amine product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: My final product is an oil instead of a solid. What should I do?
A4: Oiling out during crystallization is a common issue. Here are a few things to try:
-
Purify the Amine: Ensure the starting amine for the salt formation is of high purity.
-
Solvent System: Experiment with different solvent systems. A good starting point is to dissolve the amine in a minimal amount of a solvent in which it is soluble (like ethanol or methanol) and then add a solvent in which the hydrochloride salt is insoluble (an "anti-solvent") like diethyl ether or hexane, until turbidity is observed. Then, cool the mixture slowly.
-
Trituration: If an oil persists, you can try to induce crystallization by adding a small amount of the anti-solvent and scratching the oil with a glass rod. This can sometimes provide nucleation sites for crystal growth.
Q5: What are the safety precautions for handling Raney Nickel?
A5: Raney Nickel is pyrophoric, meaning it can ignite spontaneously in air, especially when dry.[8] It should always be handled as a slurry in water or a suitable solvent (like ethanol) and never allowed to dry out. All transfers should be done under an inert atmosphere (e.g., nitrogen or argon) if possible.
IV. Experimental Protocols
Optimized Protocol for Ethyl 3-cyanobenzoate Synthesis
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-cyanobenzoic acid (1 equivalent), ethanol (10 equivalents), and a catalytic amount of concentrated sulfuric acid (0.02 equivalents).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-cyanobenzoate.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol for Catalytic Hydrogenation of Ethyl 3-cyanobenzoate
-
In a hydrogenation vessel, dissolve ethyl 3-cyanobenzoate (1 equivalent) in ethanol.
-
Carefully add Raney Nickel (approximately 10% by weight of the starting material) as a slurry in ethanol.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude ethyl 3-(aminomethyl)benzoate.
Caption: A decision tree for troubleshooting low yield in the synthesis.
V. References
-
Johnson Matthey. (n.d.). Catalytic hydrogenation of ester. Retrieved February 2, 2026, from [Link]
-
Curly Arrow. (2010, March 31). Catalytic Hydrogenation Part III - More Tips and Tricks. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-cyanobenzoate. PubChem. Retrieved February 2, 2026, from [Link]
-
Google Patents. (n.d.). US4304925A - Process for purifying esters. Retrieved February 2, 2026, from
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 2, 2026, from [Link]
-
Chourasiya, Y. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 42(4), 187-198.
-
Stejskal, J., et al. (2025). Chemical Synthesis and Characterization of Poly(aniline-co-ethyl 3-aminobenzoate) Copolymers. ResearchGate.
-
Organic Syntheses. (n.d.). hydrogen. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved February 2, 2026, from [Link]
-
Journal of the Indian Chemical Society. (n.d.). raney nickel reductions-part i.
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved February 2, 2026, from [Link]
-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]
-
Reddit. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved February 2, 2026, from [Link]
-
Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent. Retrieved February 2, 2026, from
-
ResearchGate. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation and catalytic performance of an efficient Raney nickel catalyst for syngas methanation. Retrieved February 2, 2026, from [Link]
-
University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
-
Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved February 2, 2026, from [Link]
-
Academic Journals. (2012, March 8). Crystallization and transformation of pharmaceutical solid forms. Retrieved February 2, 2026, from [Link]
-
Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH) [Video]. YouTube. [Link]
-
Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290.
-
Dr. Ian MacKenzie. (2021, June 12). Hydrogenation of Ethyl Cinnamate [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved February 2, 2026, from [Link]
-
Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds. Retrieved February 2, 2026, from
-
Molecules. (2020, February 14). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved February 2, 2026, from [Link]
-
American Chemical Society. (n.d.). Phelps and Eddy-Purification of Esters. 253. Retrieved February 2, 2026, from [Link]
-
acechemistry. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. [Video]. YouTube. [Link]
-
University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved February 2, 2026, from [Link]
-
Scilit. (2010, December 30). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Retrieved February 2, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). Ethyl 3-aminobenzoate. Retrieved February 2, 2026, from [Link]
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Validation & Comparative
NMR analysis to confirm the structure of Ethyl 3-(aminomethyl)benzoate hydrochloride
A Comparative Analytical Guide for Drug Development Professionals
Executive Summary
In the synthesis of pharmaceutical intermediates, Ethyl 3-(aminomethyl)benzoate hydrochloride serves as a critical linker motif. Its structural validation presents a specific analytical challenge: distinguishing the meta-substitution pattern and confirming the integrity of the hydrochloride salt form against the free base.
This guide objectively compares Nuclear Magnetic Resonance (NMR) against Mass Spectrometry (MS) and Infrared Spectroscopy (IR), establishing NMR as the definitive "Gold Standard" for this specific structural elucidation. We provide a self-validating experimental protocol and a decision-making framework for senior researchers.
Part 1: The Analytical Challenge
The target molecule consists of a benzene core with two substituents:
-
Position 1: Ethyl ester group (
) -
Position 3: Aminomethyl hydrochloride group (
)
The Core Problem:
While LC-MS can confirm the molecular weight (
Comparative Technology Matrix
| Feature | 1H NMR (500 MHz) | LC-MS (ESI+) | FT-IR |
| Regioisomer Differentiation | High (Coupling constants confirm meta) | Low (Fragmentation often similar) | Medium (Fingerprint region complex) |
| Salt Confirmation | High (Distinct | N/A (Detects cation only) | Medium (Broad amine bands) |
| Quantification | Absolute (Molar purity) | Relative (Ionization variance) | Qualitative |
| Throughput | Low (10-30 mins/sample) | High (<5 mins/sample) | High (<2 mins/sample) |
Verdict: NMR is the mandatory release test. MS is suitable only for high-throughput screening.
Part 2: The NMR "Gold Standard" Protocol
1. Solvent Selection Strategy
-
Avoid
: Hydrochloride salts are typically insoluble in chloroform. -
Avoid
: Deuterium oxide causes rapid H/D exchange, making the ammonium protons ( ) invisible. -
Select DMSO-
: This is the required solvent. It solubilizes the salt and, due to its hydrogen-bond accepting nature, slows the exchange rate of the ammonium protons, allowing them to appear as a distinct broad singlet between 8.0–9.0 ppm.
2. Expected Spectral Features (1H NMR)
Reference Frequency: 400-500 MHz | Solvent: DMSO-
| Proton Group | Multiplicity | Approx.[1][2][3] Shift ( | Diagnostic Logic (Self-Validation) |
| Ammonium ( | Broad Singlet | 8.2 – 8.8 ppm | Integration = 3H. Disappearance upon |
| Aromatic H-2 | Singlet (broad) | 8.0 – 8.1 ppm | Most deshielded aromatic due to flanking EWGs (ester & ammonium). |
| Aromatic H-4/H-6 | Doublets | 7.7 – 7.9 ppm | Verify meta coupling ( |
| Aromatic H-5 | Triplet | 7.5 – 7.6 ppm | "Triplet of doublets" pattern confirms 1,3-substitution. |
| Ester | Quartet | 4.3 – 4.4 ppm | Integration = 2H. Must couple to the methyl triplet. |
| Benzylic | Singlet/Quartet | 4.0 – 4.2 ppm | Integration = 2H. Connects ring to amine. Key differentiator from aminobenzoates.[2][3][4] |
| Ester | Triplet | 1.3 – 1.4 ppm | Integration = 3H. Classic ethyl terminus. |
3. 13C NMR Validation Points
To fully confirm the skeleton, the 13C spectrum must show 10 distinct carbon environments :
-
Carbonyl (
): ~165 ppm. -
Aromatic Quaternary (C-1, C-3): Two peaks in the 130-135 ppm range.
-
Aromatic CH (C-2, C-4, C-5, C-6): Four peaks in the 128-132 ppm range.
-
Benzylic
: ~42 ppm (Distinct from ester ). -
Ester
: ~61 ppm. -
Ester
: ~14 ppm.
Part 3: Experimental Workflow
The following workflow ensures data integrity and prevents common artifacts (like hydrolysis of the ester).
Figure 1: Analytical decision workflow for salt validation. Note the critical integration check between the two methylene groups.
Step-by-Step Protocol
-
Preparation: Weigh 10–15 mg of the solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
(99.9% D). Cap immediately to prevent moisture absorption (water causes peak broadening). -
Homogenization: Sonicate for 30 seconds. Ensure the solution is clear; any turbidity indicates undissolved salt or impurities.
-
Acquisition:
-
Pulse Angle:
(for accurate integration). -
Relaxation Delay (
): 5 seconds . (Essential! The aromatic protons and ammonium protons have different relaxation times. A short delay will skew integration ratios). -
Scans: 16 (sufficient for >10mg).
-
-
Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) to smooth the baseline noise without masking coupling constants.
Part 4: Structural Connectivity Logic
To definitively prove the structure is 3-(aminomethyl) and not an isomer like 4-(aminomethyl) or 3-amino-4-methyl , use the following connectivity logic derived from 2D NMR (HMBC).
Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways. The Benzylic protons must correlate to the Ring C-3, which in turn correlates to H-2 and H-4.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15079215, this compound. Retrieved from [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for chemical shift prediction and solvent effects).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link] (Standard for identifying solvent peaks in DMSO-d6).
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A Senior Application Scientist's Guide to Benchmarking Ethyl 3-(aminomethyl)benzoate Hydrochloride
An In-Depth Comparison for Medicinal Chemistry and Drug Discovery Professionals
In the intricate process of drug discovery, the selection of foundational chemical scaffolds is a decision of paramount importance. The right building block can accelerate a program, while a suboptimal choice can lead to unforeseen challenges in synthesis, optimization, and ADME properties. The aminomethylbenzoate framework is a well-established and highly valued scaffold, offering a versatile platform for generating compound libraries and optimizing lead candidates.
This guide provides a comprehensive technical comparison of Ethyl 3-(aminomethyl)benzoate hydrochloride, benchmarking it against its key structural isomers and analogs. Moving beyond a simple cataloging of properties, we will delve into the causal relationships between structure and performance, providing field-proven insights and a robust experimental protocol for head-to-head evaluation. Our objective is to empower researchers with the data and rationale needed to strategically select the ideal building block for their specific research and development objectives.
The Aminomethylbenzoate Scaffold: A Structural Overview
This compound is a bifunctional organic molecule featuring a primary amine and an ethyl ester, separated by a benzene ring in a meta (1,3) substitution pattern. The hydrochloride salt form is typically supplied to improve the compound's stability and solubility in polar solvents, which is a significant practical advantage in both reaction setup and for the preparation of aqueous stock solutions for biological screening.
The specific spatial arrangement of the functional groups is a critical design element in medicinal chemistry. The meta orientation of this compound provides a distinct angular geometry compared to its ortho (1,2) and para (1,4) counterparts, which can profoundly influence how a derivative molecule binds to a biological target.
Comparative Physicochemical Analysis
A molecule's fundamental physical and chemical properties dictate its behavior in both synthetic and biological environments. The following table summarizes key properties for this compound and its common analogs.
Table 1: Comparative Physicochemical Properties of Aminomethylbenzoate Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Ethyl 3-(aminomethyl)benzoate HCl | 91843-34-4 | C₁₀H₁₄ClNO₂ | 215.68[1] | Data not readily available |
| Ethyl 4-(aminomethyl)benzoate HCl | 3685-96-3 | C₁₀H₁₄ClNO₂ | 215.68[2] | Data not readily available |
| Methyl 3-(aminomethyl)benzoate HCl | 17841-68-8 | C₉H₁₂ClNO₂ | 201.65[3] | 177-179[4] |
| Methyl 4-(aminomethyl)benzoate HCl | 6232-11-7 | C₉H₁₂ClNO₂ | 201.65[5] | 243 (dec.)[5] |
Expert Insights & Causality: The choice between a methyl and an ethyl ester can influence a compound's lipophilicity and its metabolic stability against esterase enzymes. The significant difference in melting points between the methyl meta and para isomers (177-179 °C vs. 243 °C) suggests a more stable crystal lattice packing for the para isomer, which can affect solubility and dissolution rates. While the primary amine's pKa is not listed, it is a critical parameter; variations due to the ester's position will affect the proportion of the charged species at physiological pH, impacting membrane permeability and target engagement.
Experimental Benchmarking: A Protocol for Comparative N-Acylation
To provide a quantitative performance benchmark, we propose a standardized protocol to compare the reactivity of these building blocks in a common and crucial synthetic transformation: N-acylation. This reaction is fundamental to using these scaffolds for creating amide libraries, a mainstay of lead discovery.
Workflow for Parallel Reactivity Assessment
The following workflow diagram illustrates a time-course experiment designed to efficiently compare the acylation rates of the different aminomethylbenzoate analogs.
Caption: A parallel workflow for benchmarking the N-acylation kinetics of aminomethylbenzoate analogs.
Detailed Experimental Methodology
Objective: To quantitatively assess the relative reactivity of this compound and its analogs towards a standard acylating agent.
Self-Validating System: This protocol is designed for trustworthiness. Running reactions in triplicate minimizes the impact of pipetting errors. The time-course analysis provides kinetic data, which is more informative than a single endpoint. LC-MS offers a highly accurate and mass-selective method for quantifying reactants and products, ensuring data reliability.
Materials:
-
This compound
-
Ethyl 4-(aminomethyl)benzoate hydrochloride
-
Mthis compound
-
Methyl 4-(aminomethyl)benzoate hydrochloride
-
Propionyl chloride (or other acylating agent)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF, anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
96-well microtiter plates
-
LC-MS system with a C18 column
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare 100 mM stock solutions of each aminomethylbenzoate hydrochloride analog in DMSO.
-
Reagent Master Mix: In a separate vial, prepare a master mix in DMF containing propionyl chloride (1.1 equivalents relative to the final amine concentration) and DIEA (2.5 equivalents). The extra equivalent of base is to neutralize the hydrochloride salt.
-
Reaction Plate Setup: To a 96-well plate, add 5 µL of each analog stock solution to three separate wells (triplicate).
-
Reaction Initiation: Using a multichannel pipette, add 95 µL of the reagent master mix to each well to initiate the reactions simultaneously. This yields a final amine concentration of 5 mM.
-
Time-Course Quenching: At designated time points (e.g., 0, 15, 60, 120 minutes), take a 10 µL aliquot from each reaction well and quench it in a separate analysis plate containing 90 µL of 1% formic acid in acetonitrile.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS. Monitor the peak areas for the starting amine and the acylated amide product.
-
Data Interpretation: Calculate the percent conversion at each time point for each analog. Plot these values against time to compare the initial reaction rates. The steeper the initial slope, the higher the reactivity.
Mechanistic Rationale and Predicted Outcomes
The differences in reactivity among the isomers can be logically predicted by considering two primary factors: steric hindrance and electronic effects.
Caption: Logical relationship between isomeric position, influencing factors, and predicted chemical reactivity.
Expert Rationale:
-
Steric Hindrance: This is often the dominant factor. The bulky ester group in the ortho position will physically obstruct the approach of the acylating agent to the amine, leading to the slowest reaction rate. The para isomer, with the ester group positioned farthest away, will have the least steric hindrance.
-
Electronic Effects: The ester group is electron-withdrawing. This effect, transmitted through the benzene ring, slightly reduces the electron density on the nitrogen atom, lowering its basicity and nucleophilicity. This effect is generally weaker than the steric factor in this context.
-
Predicted Outcome: Based on these principles, the expected order of reactivity is Para > Meta > Ortho . Therefore, this compound is predicted to exhibit a moderate, balanced reactivity—less sterically hindered than its ortho cousin, making it a reliable reactant, but potentially less reactive than the para isomer.
Conclusion and Strategic Recommendations
This compound represents a strategically balanced building block for drug discovery. Our analysis suggests it possesses intermediate reactivity, making it a reliable and controllable substrate for library synthesis.
-
For High-Throughput Synthesis: Where maximum reaction speed is desired, the para-isomers (Ethyl or Methyl 4-(aminomethyl)benzoate HCl) are likely the superior choice due to minimal steric hindrance.
-
For Scaffolds Requiring Specific Geometry: The choice between meta and para is a critical design decision. The meta-isomer , our focus compound, provides a distinct vector for substituent exploration that may be essential for fitting a specific protein binding pocket. Its predictable, moderate reactivity is an advantage, ensuring consistent performance in multi-step synthetic sequences.
-
For Fine-Tuning Physicochemical Properties: The choice between an ethyl vs. a methyl ester allows for subtle modulation of properties like solubility, lipophilicity, and metabolic stability.
Ultimately, the optimal choice is project-dependent. This guide provides the foundational data and a robust experimental framework to empower scientists to make an evidence-based decision, ensuring the selection of the most appropriate aminomethylbenzoate scaffold for their unique drug discovery campaign.
References
-
Patsnap Synapse. (2024). What is the mechanism of Ethyl Aminobenzoate? Retrieved from Patsnap. [Link]
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-
Patsnap Synapse. (2024). What is Ethyl Aminobenzoate used for? Retrieved from Patsnap. [Link]
-
PubChem. (n.d.). Mthis compound | C9H12ClNO2 | CID 2794825. Retrieved from PubChem. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from Organic Syntheses. [Link]
-
AccelaChem. (n.d.). 91843-34-4,this compound. Retrieved from AccelaChem. [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl-3-aminobenzoate Hydrochloride. Retrieved from PrepChem. [Link]
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A Comparative Guide to the Synthesis of Ethyl 3-(aminomethyl)benzoate Hydrochloride for Pharmaceutical Research and Development
Ethyl 3-(aminomethyl)benzoate hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a primary amine and an ethyl ester on a benzene ring, makes it a versatile intermediate. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for drug development professionals. This guide provides an in-depth comparative analysis of plausible synthetic routes to this compound, offering insights into the practical advantages and disadvantages of each methodology.
Introduction: The Strategic Importance of this compound
The strategic selection of a synthetic pathway can significantly impact the overall efficiency and economic viability of drug discovery and development projects. This compound serves as a crucial precursor in the synthesis of a range of biologically active molecules. The presence of both a nucleophilic amine and an electrophilic ester group allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This guide will explore three primary synthetic strategies, evaluating each for its merits in a research and development setting.
Route 1: Reduction of Ethyl 3-cyanobenzoate
This route commences with the readily available starting material, ethyl 3-cyanobenzoate, and involves the reduction of the nitrile functionality to a primary amine. This transformation is a cornerstone of amine synthesis in organic chemistry.
Workflow for Route 1
Caption: Synthesis of this compound via nitrile reduction.
In-Depth Analysis of Route 1
The reduction of the nitrile group in ethyl 3-cyanobenzoate can be achieved through two primary methods: catalytic hydrogenation and chemical reduction.
-
Catalytic Hydrogenation: This is often the preferred method for industrial applications due to its cleaner work-up and avoidance of stoichiometric metal hydride reagents.[1][2] Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel.[1][3][4] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.[5] The key advantage is the high yield and purity of the resulting amine. However, the requirement for specialized high-pressure hydrogenation equipment can be a limitation in some laboratory settings.
-
Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines.[6][7][8] The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[7] While this method is convenient for laboratory-scale synthesis and does not require high-pressure apparatus, LiAlH₄ is a pyrophoric and highly reactive reagent that necessitates careful handling.[8] Borane complexes, such as borane-THF (BH₃-THF), offer a milder alternative.[8]
The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, leading to the precipitation of the desired product.
Experimental Protocol: Catalytic Hydrogenation of Ethyl 3-cyanobenzoate
-
Reaction Setup: To a high-pressure autoclave, add ethyl 3-cyanobenzoate (1 equivalent) and a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add 5-10% (w/w) of 10% Palladium on Carbon (Pd/C) catalyst.
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Salt Formation: To the filtrate, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Route 2: Fischer Esterification of 3-(aminomethyl)benzoic Acid
This classical approach involves the direct esterification of 3-(aminomethyl)benzoic acid with ethanol in the presence of a strong acid catalyst.
Workflow for Route 2
Caption: Synthesis via Fischer esterification of the corresponding amino acid.
In-Depth Analysis of Route 2
Fischer esterification is an equilibrium-controlled reaction.[9] To drive the reaction towards the product, a large excess of the alcohol (ethanol) is typically used as the solvent.[10][11][12] The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is essential to protonate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.[10][11][13]
A key advantage of this route is the potential for a one-pot synthesis of the hydrochloride salt, as the reaction is conducted under acidic conditions. The work-up typically involves removing the excess alcohol and precipitating the product.[14][15]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend 3-(aminomethyl)benzoic acid (1 equivalent) in absolute ethanol (a large excess).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) or thionyl chloride (1.2 equivalents) dropwise with stirring.
-
Reaction: Heat the mixture to reflux for 4-6 hours.[10]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Isolation: Add diethyl ether to the concentrated residue to induce precipitation of the hydrochloride salt.[13]
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and recrystallize from a suitable solvent system (e.g., ethanol/ether) if necessary.
Route 3: Reductive Amination of Ethyl 3-formylbenzoate
This route involves the formation of an imine from ethyl 3-formylbenzoate and an ammonia source, followed by in-situ reduction to the primary amine.
Workflow for Route 3
Caption: Synthesis through reductive amination of an aldehyde precursor.
In-Depth Analysis of Route 3
Reductive amination is a highly versatile method for forming carbon-nitrogen bonds. The reaction can be performed in one pot by mixing the aldehyde, an ammonia source (such as ammonium acetate or a solution of ammonia in methanol), and a reducing agent. A key consideration is the choice of reducing agent. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the imine in the presence of the aldehyde.
This route offers good functional group tolerance and generally proceeds under mild conditions. However, the cost and toxicity of cyanoborohydride reagents may be a concern for large-scale synthesis.
Experimental Protocol: Reductive Amination
-
Reaction Setup: Dissolve ethyl 3-formylbenzoate (1 equivalent) in methanol.
-
Ammonia Source: Add ammonium acetate (5-10 equivalents).
-
Reducing Agent: Add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water and then acidify with dilute HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde.
-
Basification and Extraction: Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the free amine with an organic solvent (e.g., dichloromethane).
-
Salt Formation and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Dissolve the residue in a minimal amount of a suitable solvent and add a solution of HCl in ether to precipitate the hydrochloride salt.
Comparative Summary
| Parameter | Route 1: Nitrile Reduction | Route 2: Fischer Esterification | Route 3: Reductive Amination |
| Starting Material Availability | Ethyl 3-cyanobenzoate is commercially available. | 3-(aminomethyl)benzoic acid is commercially available. | Ethyl 3-formylbenzoate is commercially available. |
| Number of Steps | 2 | 1 | 2 (one-pot possibility) |
| Scalability | Catalytic hydrogenation is highly scalable. Chemical reduction can be challenging on a large scale. | Good scalability. | Moderate scalability, may be limited by the cost of the reducing agent. |
| Reagent Safety & Handling | Catalytic hydrogenation requires high-pressure equipment. LiAlH₄ is pyrophoric. | Concentrated acids are corrosive. | NaBH₃CN is toxic. |
| Yield & Purity | Generally high yields and purity. | Good to high yields, may require recrystallization. | Moderate to good yields. |
| Cost-Effectiveness | Potentially very cost-effective on a large scale with catalyst recycling. | Generally cost-effective. | Can be more expensive due to the cost of the reducing agent. |
| Environmental Impact | Catalytic hydrogenation is relatively green. Chemical reduction generates more waste. | Use of excess alcohol and strong acids can be a concern. | Use of toxic cyanoborohydrides. |
Conclusion and Recommendations
For large-scale, industrial production of this compound, Route 1 via catalytic hydrogenation is likely the most advantageous due to its high yields, clean reaction profile, and potential for catalyst recycling, making it economically and environmentally favorable.
For laboratory-scale synthesis where specialized high-pressure equipment may not be available, Route 2, the Fischer esterification , presents a robust and straightforward alternative. Its operational simplicity and the use of common laboratory reagents make it an attractive option for research and development purposes.
Route 3, reductive amination , offers a valuable alternative, particularly when a diverse range of analogs is being synthesized, due to its mild reaction conditions and good functional group tolerance. However, for the specific target molecule, the other two routes may be more direct and cost-effective.
The ultimate choice of synthesis route will depend on the specific needs of the research or manufacturing campaign, including the scale of the synthesis, available equipment, and cost considerations.
References
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A Comparative Guide to Amine-Functionalized Benzoate Building Blocks for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate performance of novel molecular entities. Among the myriad of available reagents, amine-functionalized benzoate esters serve as versatile scaffolds, enabling the construction of complex molecules through the strategic introduction of amide linkages and other functional groups. This guide provides a comprehensive cross-validation of Ethyl 3-(aminomethyl)benzoate hydrochloride and its close analogue, Mthis compound , offering a comparative analysis of their utility in a common and fundamental synthetic transformation: N-acylation.
Introduction to Amine-Functionalized Benzoate Scaffolds
This compound and its methyl counterpart are bifunctional organic compounds that feature a primary amine and an ester group attached to a benzene ring. The hydrochloride salt form enhances the stability and handling of the otherwise reactive free amine. These building blocks are particularly valuable in drug discovery and development, where the benzoate moiety can act as a rigid spacer or a core structure, while the aminomethyl group provides a reactive handle for the introduction of diverse substituents via amide bond formation.
The choice between the ethyl and methyl ester can have subtle but significant implications for a synthetic workflow, influencing factors such as reaction kinetics, solubility of intermediates and products, and the ease of purification. This guide aims to elucidate these differences through a detailed examination of a representative N-acylation reaction.
Comparative Analysis: Ethyl vs. Mthis compound
A direct comparison of these two building blocks reveals key differences that can influence their selection for a particular synthetic route.
| Feature | This compound | Mthis compound | Rationale and Implications |
| Molecular Weight | 215.68 g/mol | 201.65 g/mol | The lower molecular weight of the methyl ester can be advantageous in terms of cost-effectiveness on a molar basis. |
| Solubility | Generally good solubility in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. | Similar solubility profile to the ethyl ester, though minor differences may be observed depending on the specific solvent system. | Solubility is a critical factor in achieving homogeneous reaction conditions and can impact reaction rates and yields. |
| Reactivity | The ethyl ester is slightly less reactive towards hydrolysis than the methyl ester due to increased steric hindrance and electron-donating effect of the ethyl group. | The methyl ester is generally more susceptible to hydrolysis, which can be a consideration in reactions run in protic solvents or during aqueous work-ups. | For reactions where the ester is intended to be carried through multiple steps, the greater stability of the ethyl ester may be preferable. Conversely, if subsequent hydrolysis of the ester is desired, the methyl ester may be the better choice. |
| Purification | The corresponding acylated ethyl ester products are generally more lipophilic than their methyl ester counterparts. | The acylated methyl ester products are slightly more polar. | This difference in polarity can be exploited during chromatographic purification, potentially allowing for easier separation from nonpolar impurities for the methyl ester product, or from polar impurities for the ethyl ester product. |
| Byproduct | Ethanolic byproducts are generated during certain reactions. | Methanolic byproducts are generated. | The lower boiling point of methanol can facilitate its removal from the reaction mixture. |
Experimental Cross-Validation: A Protocol for N-Acylation
To provide a practical comparison, we present a detailed protocol for the N-acylation of both Ethyl and Mthis compound with a model carboxylic acid, benzoic acid, using a standard peptide coupling reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of Hydroxybenzotriazole (HOBt).
Objective: To synthesize Ethyl 3-(benzoylaminomethyl)benzoate and Methyl 3-(benzoylaminomethyl)benzoate and compare the reaction outcomes.
Materials:
-
This compound
-
Mthis compound
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Experimental Workflow:
Caption: A generalized workflow for the N-acylation of aminomethylbenzoate hydrochlorides.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a solution of benzoic acid (1.0 mmol) and HOBt (1.1 mmol) in anhydrous DMF (10 mL) at 0 °C, add either this compound (1.0 mmol) or Mthis compound (1.0 mmol).
-
To the resulting suspension, add DIPEA (2.5 mmol) dropwise. The mixture should become a clear solution.
-
Add EDC (1.2 mmol) to the reaction mixture.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash successively with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Expected Outcomes and Discussion
Yield and Purity: Both reactions are expected to proceed in good to excellent yields (typically >80%). The purity of the crude product may vary slightly, with the potential for different side-product profiles. For instance, the slightly higher reactivity of the methyl ester could lead to a faster reaction but may also increase the likelihood of side reactions if not carefully controlled.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used coupling system that efficiently forms an active ester from the carboxylic acid, which then readily reacts with the amine. HOBt is included to suppress side reactions and minimize racemization if chiral carboxylic acids are used.
-
DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hydrochloride salt of the amine starting material, liberating the free amine for reaction. An excess is used to also neutralize the HCl generated from EDC.
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction while not interfering with the coupling reagents.
-
Aqueous Work-up: The series of acidic and basic washes is crucial for removing unreacted starting materials, coupling reagents, and byproducts. The acidic wash removes excess DIPEA, while the basic wash removes unreacted benzoic acid and HOBt.
Logical Relationship of Synthetic Steps:
Caption: The logical flow of the N-acylation reaction.
Conclusion and Recommendations
Both this compound and Mthis compound are highly effective building blocks for the synthesis of complex molecules. The choice between them is often dictated by the specific requirements of the overall synthetic strategy.
-
Choose this compound when:
-
Enhanced stability of the ester group is required for subsequent reaction steps.
-
A more lipophilic final product is desired to aid in purification or improve solubility in nonpolar media.
-
-
Choose Mthis compound when:
-
Slightly faster reaction kinetics are desired.
-
The ester group is intended for subsequent hydrolysis.
-
A more polar final product is advantageous for purification or solubility in polar solvents.
-
Ultimately, the optimal choice will depend on a careful consideration of the entire synthetic route and the desired properties of the final compound. This guide provides a foundational framework and a practical protocol to assist researchers in making an informed decision for their specific application.
References
There were no specific research articles detailing a direct comparison or a specific protocol for the N-acylation of this compound found in the search results. The provided protocol is a standard and widely accepted method for amide bond formation. The comparative points are based on general principles of organic chemistry.
A Comparative Guide to the Biological Activity of Ethyl 3-(aminomethyl)benzoate Hydrochloride and Its Analogs
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. Ethyl 3-(aminomethyl)benzoate hydrochloride, a molecule characterized by its ester and aminomethyl-substituted benzene ring, represents a scaffold with intriguing possibilities for biological activity. While direct experimental data on this specific compound remains limited in publicly accessible literature, a comprehensive analysis of its structural analogs provides a strong rationale for investigating its potential as an anticancer, anticonvulsant, and sodium channel modulating agent.
This guide offers a comparative overview of the known biological activities of key analogs of this compound. By examining the structure-activity relationships of these related compounds, we can infer the likely biological profile of our target molecule and propose a robust experimental framework for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical class.
Structural Analogs and Their Known Biological Activities
The biological potential of this compound can be extrapolated from the activities of three main classes of its analogs:
-
Benzoate Ester Analogs: These compounds share the ethyl benzoate core and have been investigated for various activities, including anticancer effects.
-
Aminomethylphenyl Analogs: Modifications to the aminomethyl group and its position on the phenyl ring have yielded compounds with significant anticancer properties.
-
Aminobenzoic Acid Analogs: These analogs, which include the well-known local anesthetic benzocaine, are recognized for their sodium channel blocking and potential anticonvulsant activities.
The following sections will delve into the specific biological activities of these analogs, supported by available experimental data.
Comparative Analysis of Biological Activities
Anticancer Activity
Several analogs of Ethyl 3-(aminomethyl)benzoate have demonstrated notable anticancer properties. For instance, a study on ethyl 4-[(4-methylbenzyl)oxy] benzoate revealed significant cell growth inhibition against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells. In vivo studies with EAC-bearing mice showed a 58.98% inhibition of cell growth at a dose of 1.00 mg/kg, an efficacy comparable to the established chemotherapeutic drug cisplatin[1].
Furthermore, research into aminomethyl compounds derived from eugenol has shown their potential in reducing cancer incidence and tumor weight in fibrosarcoma-induced mice[2]. This suggests that the aminomethyl moiety, a key feature of our target compound, can contribute to anticancer activity. The proposed mechanism for many of these analogs involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) tyrosine kinase pathway[3].
Anticonvulsant Activity
The structural resemblance of Ethyl 3-(aminomethyl)benzoate to GABA (γ-aminobutyric acid) analogs suggests a potential for anticonvulsant activity. Studies on novel 1-(morpholinomethyl)-3-substituted isatin derivatives , which contain a similar aminomethyl pharmacophore, have shown protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice[4]. The proposed mechanism for such activity often involves the modulation of GABAergic neurotransmission, a critical pathway for controlling neuronal excitability.
Sodium Channel Blocking Activity
The presence of the aminobenzoate scaffold, famously represented by the local anesthetic benzocaine (ethyl 4-aminobenzoate) , strongly indicates that this compound may possess sodium channel blocking properties. Benzocaine and its analogs exert their anesthetic effects by reversibly binding to voltage-gated sodium channels in nerve membranes, thereby inhibiting the ionic flux required for the initiation and conduction of nerve impulses. This mechanism is also a hallmark of several anticonvulsant drugs, which reduce neuronal hyperexcitability by blocking sodium channels[5][6]. The investigation of benzothiazolamines like riluzole has further highlighted the potential of sodium channel blockers in neuroprotection[7].
Proposed Experimental Evaluation of this compound
Based on the activities of its analogs, we propose the following experimental workflow to comprehensively characterize the biological profile of this compound.
Caption: Proposed experimental workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
a) Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compound on various cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116) and a normal cell line (e.g., HEK293) should be used.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
b) Tyrosine Kinase Inhibition Assay
This assay will assess the compound's ability to inhibit key tyrosine kinases implicated in cancer progression.
-
Target Kinases: EGFR, HER-2, PDGFR, etc.
-
Procedure (Example using a generic kinase assay kit):
-
Prepare a reaction mixture containing the kinase, a specific substrate peptide, and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture to allow for the phosphorylation reaction.
-
Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., fluorescence or luminescence).
-
-
Data Analysis: Determine the IC50 value for the inhibition of each kinase.
GABA Aminotransferase (GABA-AT) Inhibition Assay
This assay measures the compound's ability to inhibit the enzyme responsible for GABA degradation.
-
Enzyme Source: Purified GABA-AT from a commercial source or prepared from tissue homogenates.
-
Procedure (Colorimetric Assay):
-
Prepare a reaction mixture containing GABA-AT, GABA, and α-ketoglutarate in a suitable buffer.
-
Add different concentrations of this compound.
-
Incubate the reaction mixture. The reaction produces glutamate and succinic semialdehyde.
-
The production of glutamate can be coupled to a second enzymatic reaction that results in a colorimetric or fluorometric output.
-
-
Data Analysis: Calculate the IC50 value for GABA-AT inhibition.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of the compound on sodium currents in cultured neuronal cells.
-
Cell Line: A cell line expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.7).
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply voltage protocols to elicit sodium currents.
-
Perfuse the cell with varying concentrations of this compound.
-
Record the changes in the amplitude and kinetics of the sodium currents.
-
-
Data Analysis: Determine the IC50 for the block of sodium channels and characterize the state-dependence of the block (resting vs. inactivated state).
Comparative Data Summary
The following table summarizes the available biological activity data for the analogs of this compound and provides a template for recording future experimental results for the target compound.
| Compound | Biological Activity | Assay | Key Findings | Reference |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | Anticancer | In vivo (EAC-bearing mice) | 58.98% cell growth inhibition at 1.00 mg/kg | [1] |
| Aminomethyl derivatives of eugenol | Anticancer | In vivo (fibrosarcoma-induced mice) | Reduced cancer incidence and tumor weight | [2] |
| 1-(Morpholinomethyl)-3-substituted isatin derivatives | Anticonvulsant | In vivo (MES and scPTZ seizure models) | Provided protection against seizures | [4] |
| Benzocaine (Ethyl 4-aminobenzoate) | Sodium Channel Blocker | Electrophysiology | Blocks voltage-gated sodium channels | N/A |
| This compound | Anticancer | MTT Assay, Tyrosine Kinase Assay | Data to be determined | |
| This compound | Anticonvulsant | GABA-AT Inhibition Assay | Data to be determined | |
| This compound | Sodium Channel Blocker | Whole-Cell Patch-Clamp | Data to be determined |
Structure-Activity Relationship (SAR) Insights and Future Directions
The analysis of the analogs suggests key structural features that may contribute to the biological activity of this compound.
Caption: Key structural features of this compound hypothesized to influence its biological activity.
-
The Ethyl Ester Group: This moiety influences the compound's lipophilicity, which can affect its ability to cross cell membranes and access intracellular targets. It is also a potential site for metabolic hydrolysis, which could impact the compound's pharmacokinetic profile.
-
The Aminomethyl Group: The basicity and hydrogen bonding capacity of the amino group are likely critical for interactions with biological targets such as enzyme active sites or receptor binding pockets.
-
The 'meta' Substitution Pattern: The relative positions of the ester and aminomethyl groups on the benzene ring will dictate the molecule's overall shape and how it presents its functional groups for interaction with biological macromolecules.
Future research should focus on conducting the proposed experimental evaluations to generate direct biological data for this compound. Positive results would warrant further investigation, including the synthesis and testing of additional analogs to elucidate a more detailed structure-activity relationship and to optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a compelling case for its investigation as a potential anticancer, anticonvulsant, and sodium channel modulating agent can be made based on the activities of its structural analogs. The experimental protocols outlined in this guide provide a clear and robust framework for elucidating the pharmacological profile of this promising compound. The insights gained from such studies will be invaluable for guiding future drug discovery efforts in these important therapeutic areas.
References
-
Auwal, A., et al. (2025). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Anticancer Agents in Medicinal Chemistry, 25(15), 1103-1112. [Link]
-
Saravanan, G., et al. (2014). Anticonvulsant activity of novel 1-(morpholinomethyl)-3-substituted isatin derivatives. Bulletin of Faculty of Pharmacy, Cairo University, 52(2), 207-214. [Link]
-
Desaphy, J. F., et al. (2012). Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone. Journal of Pharmacology and Experimental Therapeutics, 342(1), 203-214. [Link]
-
Saravanan, G., et al. (2014). Anticonvulsant activity of novel 1-(morpholinomethyl)-3-substituted isatin derivatives. Bulletin of Faculty of Pharmacy, Cairo University, 52(2), 207-214. [Link]
-
Rudyanto, M., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Indonesian Journal of Pharmacy, 32(3), 347-353. [Link]
-
Al-Osta, M. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
Al-Osta, M. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
Desaphy, J. F., et al. (2012). Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone. Journal of Pharmacology and Experimental Therapeutics, 342(1), 203-214. [Link]
-
Krajewski, K., et al. (2010). Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. PLoS ONE, 5(12), e15568. [Link]
-
De Lorenzi-Cahill, C., et al. (2017). Effects of Benzothiazolamines on Voltage-Gated Sodium Channels. Current Neuropharmacology, 15(5), 762-770. [Link]
-
Desaphy, J. F., et al. (2012). Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone. Journal of Pharmacology and Experimental Therapeutics, 342(1), 203-214. [Link]
-
Rudyanto, M., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Indonesian Journal of Pharmacy, 32(3), 347-353. [Link]
-
Saravanan, G., et al. (2014). Anticonvulsant activity of novel 1-(morpholinomethyl)-3-substituted isatin derivatives. Bulletin of Faculty of Pharmacy, Cairo University, 52(2), 207-214. [Link]
-
Desaphy, J. F., et al. (2012). Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone. Journal of Pharmacology and Experimental Therapeutics, 342(1), 203-214. [Link]
-
De Lorenzi-Cahill, C., et al. (2017). Effects of Benzothiazolamines on Voltage-Gated Sodium Channels. Current Neuropharmacology, 15(5), 762-770. [Link]
Sources
- 1. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Benzothiazolamines on Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ethyl 3-(aminomethyl)benzoate hydrochloride
Topic: CAS: 91843-34-4 (Hydrochloride salt)
Operational Risk Assessment: The "Why" Behind the Protocol
As researchers, we often treat intermediate salts as routine reagents. However, Ethyl 3-(aminomethyl)benzoate hydrochloride presents a specific dual-threat profile common to benzylamine salts: fine particulate dispersion and hydrolytic acidity .
The Mechanism of Hazard:
-
The Electrostatic Vector: Hydrochloride salts of organic amines are frequently dry, crystalline powders with high dielectric constants. They accumulate static charge during dispensing (spatula friction), causing "fly-away" dust that bypasses standard airflow containment if not managed.
-
The Hydrolytic Payload: Upon contact with the moisture of your mucous membranes (eyes, nasal tract, lungs), the HCl moiety dissociates. This creates a localized acidic environment (pH < 2) while simultaneously delivering the organic amine, acting as a potent irritant (H315, H319, H335).
Therefore, our PPE strategy is not just about "compliance"; it is a barrier system designed to neutralize these specific physical and chemical vectors.
PPE Selection Matrix: The Defense System
This matrix is designed for handling quantities < 50g in a standard research laboratory.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Engineering Control Primary: Fume Hood.PPE Secondary: N95 or P100 Respirator (if outside hood). | The primary risk is inhalation of fine dust. The HCl salt form is hygroscopic; inhaled particles will dissolve in lung surfactant, causing immediate irritation. |
| Ocular | Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient. | "Fly-away" powder can bypass the side gaps of standard safety glasses. Goggles provide a seal against airborne particulates. |
| Dermal (Hand) | Double-Gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-6 mil) | Permeation vs. Contamination: The risk here isn't permeation (breakthrough time is high), but mechanical transfer. The outer glove captures the static dust and is removed immediately after weighing. |
| Body | Lab Coat (High-neck, snap closure) Material: Poly/Cotton blend or Tyvek sleeves. | Protects street clothes from dust accumulation. Snap closures allow for rapid removal in an emergency without pulling contaminated fabric over the head. |
Visualization: PPE Decision Logic
The following logic flow ensures you select the correct protection level based on your specific experimental manipulation.
Figure 1: Decision tree for selecting PPE based on physical state and engineering controls. Note the escalation to respiratory protection if engineering controls (fume hood) are absent.
Operational Protocol: The "Clean-to-Dirty" Workflow
This protocol uses a self-validating system : if you cannot complete a step (e.g., cannot see clearly through goggles), the system halts.
Phase 1: Donning (Pre-Entry)
-
Inspection: Check fume hood flow monitor (Target: 80–100 fpm face velocity).
-
Base Layer: Don lab coat. Ensure cuffs extend to wrists.
-
Ocular: Don splash goggles. Adjust strap for a tight seal against the temples.
-
Glove Layer 1: Don standard nitrile gloves (under lab coat cuff).
-
Glove Layer 2: Don extended-cuff nitrile gloves (over lab coat cuff). This creates the "dust seal."
Phase 2: Handling (The Weighing Step)
Critique of Standard Practice: Most spills occur because users try to tap powder from a large bottle directly onto a balance. Correct Method:
-
Static Discharge: Wipe the spatula and the weighing boat with an anti-static wipe before use.
-
Transfer: Open the source container inside the hood.[1] Transfer a small amount to a secondary container (scintillation vial) for weighing.
-
The Seal: Close the source container immediately.
-
Doffing Outer Gloves: Once the powder is in the reaction vessel, remove the outer pair of gloves inside the hood and discard them as solid waste. This leaves your inner gloves clean for handling the sash, notebook, or instrument panels.
Phase 3: Doffing (Exit Strategy)
-
Inspection: Check lab coat sleeves for white dust. If present, wipe with a damp paper towel (dispose as hazardous waste).
-
Goggles: Remove by the strap (clean zone), not the front lens (dirty zone).
-
Inner Gloves: Remove using the "beak" method (pinch outside, pull off inside-out).
-
Hygiene: Wash hands with soap and water immediately.
Disposal & Emergency Response
Waste Management
-
Solid Waste: Weighing boats, contaminated paper towels, and outer gloves must go into Solid Hazardous Waste (labeled with specific chemical name). Do not use general trash.
-
Liquid Waste: If dissolved, segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).
-
Equipment Cleaning: Wipe spatulas with a solvent-dampened tissue (Ethanol or Water) before removing them from the hood.
Emergency Scenarios
-
Eye Contact: Flush immediately for 15 minutes.[2] Crucial: Hold eyelids open. The HCl salt causes immediate stinging; the natural reflex is to close eyes, which traps the acid.
-
Inhalation: Move to fresh air. If wheezing occurs (asthmatic reaction to amine), seek medical attention.
Workflow Visualization
Figure 2: The "Double-Glove" workflow ensures that static-charged dust on gloves is removed before the researcher touches clean surfaces (door handles, notebooks).
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[3] [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
